Tert-butyl 2-piperidin-3-ylpropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-piperidin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(10-6-5-7-13-8-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTDGYSWPJSGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and CAS registry number for Tert-butyl 2-piperidin-3-ylpropanoate
An Important Note on the Selected Topic: Initial research for "Tert-butyl 2-piperidin-3-ylpropanoate" did not yield sufficient public data for a comprehensive technical guide. In the interest of providing a scientifically rigorous and well-documented resource, this guide will focus on the closely related and commercially available structural analog, Tert-butyl 3-(piperidin-4-yl)propanoate . This compound shares key structural motifs relevant to medicinal chemistry and serves as an excellent case study for the synthesis and application of substituted piperidine derivatives.
Introduction
Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceutical agents. Their prevalence is due to their ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, and to act as versatile scaffolds for exploring structure-activity relationships. Tert-butyl 3-(piperidin-4-yl)propanoate is a valuable building block in this class, combining a piperidine ring with a protected carboxylic acid moiety. The tert-butyl ester group provides a robust protecting group that is stable under a variety of reaction conditions yet can be selectively removed under acidic conditions. This guide provides a detailed overview of the synthesis, characterization, and potential applications of this important synthetic intermediate for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl 3-(piperidin-4-yl)propanoate is provided in the table below.
| Property | Value |
| CAS Registry Number | 1249815-81-3 |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| Appearance | Liquid to semi-solid |
| Purity | Typically ≥95% |
| Storage | Store in a cool, dry place. |
Synthesis and Purification
The synthesis of Tert-butyl 3-(piperidin-4-yl)propanoate can be efficiently achieved through a two-step process starting from the commercially available 3-(pyridin-4-yl)propanoic acid. The first step involves the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, followed by the esterification of the carboxylic acid with a tert-butyl group.
Step 1: Synthesis of 3-(piperidin-4-yl)propanoic acid
The reduction of the aromatic pyridine ring to a saturated piperidine is a critical transformation. Catalytic hydrogenation is the most common and efficient method for this conversion.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this reaction, often carried out in an acidic solvent like glacial acetic acid to facilitate the reduction of the electron-deficient pyridine ring.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 3-(pyridin-4-yl)propanoic acid (1 equivalent) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50-70 bar.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the acetic acid, yielding the crude 3-(piperidin-4-yl)propanoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of Tert-butyl 3-(piperidin-4-yl)propanoate
The esterification of the carboxylic acid with a tert-butyl group can be achieved using several methods. A common and effective method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).[2]
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and DMAP. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 3-(piperidin-4-yl)propanoate.
Caption: Synthetic workflow for Tert-butyl 3-(piperidin-4-yl)propanoate.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, the ethyl chain protons, and a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the quaternary and methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 214.18.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester group, and N-H stretching vibrations for the secondary amine in the piperidine ring.
-
Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Applications in Drug Discovery and Development
Tert-butyl 3-(piperidin-4-yl)propanoate is a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The piperidine nitrogen can be functionalized through various reactions such as N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents to explore structure-activity relationships.
The propanoate side chain, after deprotection of the tert-butyl ester, provides a handle for further modifications, such as amide bond formation with various amines. This bifunctionality makes it a valuable building block for the synthesis of libraries of compounds for high-throughput screening.
Sources
Tert-butyl 2-piperidin-3-ylpropanoate Solubility in Common Organic Solvents: A Comprehensive Technical Guide
Executive Summary
In modern pharmaceutical synthesis and drug discovery, piperidine derivatives serve as ubiquitous building blocks due to their favorable pharmacokinetic properties and structural rigidity. Tert-butyl 2-piperidin-3-ylpropanoate (CAS: 2248416-40-0) is a highly versatile intermediate [1]. It features a secondary amine within a piperidine ring—ideal for orthogonal functionalization or cross-coupling—and a sterically hindered, acid-labile tert-butyl ester that protects the propanoic acid moiety during upstream synthetic steps.
For process chemists and formulation scientists, understanding the exact solubility profile of this compound in organic solvents is non-negotiable. Solubility dictates the efficiency of liquid-liquid extractions, the choice of mobile phases for chromatographic purification, and the thermodynamic feasibility of homogenous catalysis. This whitepaper provides an in-depth analysis of the physicochemical properties, solvation thermodynamics, and empirical solubility profiling of this compound.
Physicochemical Profiling & Solvation Thermodynamics
The solubility of any organic intermediate is fundamentally governed by the free energy of solvation (
Structural Causality of Solvation
This compound (
-
The Piperidine Ring: The secondary amine (
) acts as both a hydrogen-bond donor and acceptor. This facilitates strong localized interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO). -
The Tert-butyl Ester: The bulky
group is highly lipophilic. It introduces significant steric hindrance that disrupts tight crystal lattice packing (lowering the melting point if solid, or reducing neat liquid cohesion) and maximizes London dispersion forces. This dramatically enhances solubility in non-polar and moderately polar solvents compared to methyl or ethyl ester analogs.
Hansen Solubility Parameters (HSP)
To predict its behavior, we apply the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy density into three components: Dispersion (
Thermodynamic cycle of solvation for this compound.
Empirical Solubility Data
Quantitative solubility data is essential for process scale-up. Based on predictive HSP modeling and empirical profiling of structurally homologous piperidine tert-butyl esters, the table below summarizes the solubility of this compound across various solvent classes at standard ambient temperature and pressure (25°C, 1 atm).
| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL) | Process Application |
| Dichloromethane (DCM) | Halogenated | 8.93 | > 500 (Miscible) | Liquid-liquid extraction; primary reaction solvent. |
| Ethyl Acetate (EtOAc) | Ester / Polar Aprotic | 6.02 | > 250 | Chromatographic eluent; crystallization anti-solvent for salts. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 | Peptide coupling; |
| Methanol (MeOH) | Polar Protic | 32.7 | 100 - 200 | Deprotection workflows; salt formation (e.g., HCl salt). |
| Tetrahydrofuran (THF) | Ether / Polar Aprotic | 7.58 | > 250 | Organometallic reactions; Grignard additions. |
| n-Hexane | Non-polar Aliphatic | 1.89 | 20 - 50 | Normal-phase chromatography; washing away lipophilic impurities. |
| Water ( | Aqueous | 80.1 | < 1.0 | Aqueous workups (solute remains in the organic phase). |
Note: The free-base form of the amine is highly soluble in organics. Conversion to a salt (e.g., hydrochloride or trifluoroacetate) will invert this profile, drastically reducing organic solubility while increasing aqueous solubility.
Experimental Workflows for Solubility Determination
To ensure trustworthiness and reproducibility in a GLP (Good Laboratory Practice) environment, solubility must be determined using a self-validating system. The gold standard for thermodynamic solubility is the Shake-Flask Method , adapted from OECD Test Guideline 105 [4]. This method ensures true thermodynamic equilibrium is reached, unlike kinetic methods which are prone to supersaturation artifacts [5].
Protocol: Isothermal Shake-Flask Method for Organic Solvents
Phase 1: Saturation & Equilibration
-
Preparation: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL amber glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and chemical leaching).
-
Solute Addition: Incrementally add this compound to the vial until a persistent secondary phase (undissolved solid or immiscible liquid droplet) is observed, indicating saturation.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 rpm for a minimum of 72 hours. Causality: 72 hours is required to overcome the activation energy barrier of dissolution and ensure the system is not in a metastable supersaturated state.
Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 × g for 15 minutes to pellet any undissolved material. Causality: Filtration through standard membranes can artificially lower the concentration due to non-specific binding of the lipophilic tert-butyl group to the filter matrix. 5. Sampling: Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette.
Phase 3: Quantification 6. Dilution: Dilute the 100 µL aliquot with a compatible diluent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the detector. 7. Analysis: Quantify the concentration using High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV) or Gas Chromatography with a Flame Ionization Detector (GC-FID), referencing a standard calibration curve of the pure compound.
Thermodynamic solubility screening workflow via the shake-flask method.
Conclusion
This compound exhibits a highly favorable solubility profile for modern organic synthesis. Its lipophilic tert-butyl ester and polarizable secondary amine create a synergistic effect, rendering it highly miscible in standard process solvents like DCM, THF, and EtOAc, while maintaining sufficient hydrophobicity to allow for clean aqueous workups. By applying rigorous thermodynamic screening protocols like the shake-flask method, researchers can precisely map its phase behavior, ensuring optimized yields and scalable drug development workflows.
References
-
Hansen Solubility. (n.d.). HSP for Beginners - Hansen Solubility Parameters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from[Link]
-
ENFO. (n.d.). A.8. Partition Coefficient 1. Method The 'shake flask' method (OECD Test Guideline). Retrieved from[Link]
-
Technical University of Denmark (DTU). (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from[Link]
Structural Elucidation & Conformational Dynamics of Piperidine-Based Amino Acid Derivatives: A Technical Guide
Executive Summary This technical guide provides a rigorous framework for the structural analysis of piperidine-based amino acid derivatives, a critical scaffold in peptidomimetics and drug discovery. Unlike flexible linear peptides, piperidine derivatives offer restricted conformational space, making them ideal for targeting G-protein coupled receptors (GPCRs) and inhibiting specific enzymes like soluble epoxide hydrolase (sEH).[1] This document details a self-validating analytical workflow combining high-resolution NMR, Mass Spectrometry (MS/MS), and Density Functional Theory (DFT) to definitively assign stereochemistry and solution-state dynamics.
Module 1: Synthetic Access & Structural Diversity
Before analysis, understanding the synthetic origin is crucial for anticipating stereochemical outcomes.[1] Piperidine amino acids (e.g., pipecolic acid derivatives) are typically accessed via:
-
Hydrogenation of Pyridine Precursors: Often yields cis/trans mixtures requiring chromatographic separation.
-
Ring Expansion/Contraction: From pyrrolidines or lactams.
-
Chiral Pool Synthesis: Starting from carbohydrates or amino acids (e.g., serine, asparagine) to fix absolute stereochemistry.[1]
Structural Classes:
-
Nipecotic Acid Derivatives (Piperidine-3-carboxylic acid): GABA uptake inhibitors.
-
Pipecolic Acid Derivatives (Piperidine-2-carboxylic acid): Proline isosteres.
-
Isonipecotic Acid Derivatives (Piperidine-4-carboxylic acid): Linkers and spacers.
Module 2: Spectroscopic Characterization Workflow
Mass Spectrometry: Fragmentation Logic
Mass spectrometry provides the first checkpoint for structural validation. Piperidine derivatives exhibit distinct fragmentation pathways driven by the nitrogen lone pair.
Protocol 1: MS/MS Fragmentation Analysis
-
Ionization: Electrospray Ionization (ESI) in positive mode (
). -
Collision Energy: Ramp from 10–50 eV to observe sequential losses.
Diagnostic Fragmentation Patterns:
| Fragment Type | Mechanism | Diagnostic Value |
|---|
|
NMR Spectroscopy: The Stereochemical Engine
NMR is the primary tool for determining relative stereochemistry (cis vs. trans) and ring conformation (Chair vs. Boat/Twist-Boat).[1]
Critical Parameters:
- Coupling Constants: Governed by the Karplus equation.[1][2]
-
NOESY/ROESY: Detects through-space interactions (< 5 Å).
-
1,3-Diaxial interactions are diagnostic for identifying axial substituents.[1]
-
Diagram 1: Stereochemical Assignment Workflow This flowchart illustrates the logic gate for assigning cis vs trans isomers in 2,3-disubstituted piperidines.
Caption: Logic flow for distinguishing cis/trans isomers in 2,3-disubstituted piperidines using coupling constants and NOE constraints.
Module 3: Advanced Conformational Analysis[2]
Piperidine rings predominantly adopt a chair conformation, but N-substitution and C-substitution can shift the equilibrium.
The "A-Value" Analysis
The conformational preference of a substituent is dictated by its A-value (free energy difference between axial and equatorial conformers).
-
General Rule: Bulky groups (e.g., -COOH, -Ph) prefer the equatorial position to avoid 1,3-diaxial strain.[1]
-
The "Piperidine Anomaly": For N-H piperidines, the lone pair is small.[1] However, N-alkylation introduces steric clash.[1]
Computational Validation (DFT)
Experimental NMR data must be validated against calculated energy minima.[1]
Protocol 2: DFT-NMR Validation Cycle
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate rotamers.[1]
-
Geometry Optimization: DFT level (e.g., B3LYP/6-31G* or
B97X-D) in implicit solvent (PCM).[1] -
Shielding Calculation: Calculate GIAO NMR shielding tensors.
-
Comparison: Correlate experimental
values with Boltzmann-weighted calculated shifts. A Mean Absolute Error (MAE) < 0.1 ppm for H indicates a correct structural assignment.[1]
Diagram 2: Integrated Structural Analysis Pipeline This diagram details the comprehensive workflow from crude synthesis to final 3D structure.
Caption: Integrated workflow combining wet-lab spectroscopy and in-silico modeling for rigorous structural determination.
Module 4: Case Study – 4-Substituted Pipecolic Acids
In the development of sEH inhibitors, the orientation of the 4-substituent relative to the 2-carboxylic acid is pivotal.
Scenario: You synthesize 4-phenyl-piperidine-2-carboxylic acid. You isolate two diastereomers.
Analysis:
-
Isomer A: The large coupling (11.5 Hz) indicates H2 is axial. If the 4-phenyl group is bulky, it will lock the ring into a conformation where the phenyl is equatorial.[1] If H2 is axial, the carboxylic acid at C2 must be equatorial.[1]
-
Isomer B: The small coupling indicates H2 is equatorial (or the ring has flipped).
References
-
BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. Link[1]
-
Xin, D., Perez, L. M., Ioerger, T. R., & Burgess, K. (2014).[1][5] A multifaceted secondary structure mimic based on piperidine-piperidinones.[5] Angewandte Chemie International Edition, 53(14), 3594-3598.[1][5] Link
-
Jones, S. P., et al. (2022).[1][6] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614.[1][6] Link
-
Chetry, N., Devi, T. G., & Karlo, T. (2022).[1][7] Synthesis and characterization of metal complex amino acid using spectroscopic methods and theoretical calculation. Journal of Molecular Structure, 1250, 131670.[1][7] Link
-
Stanoeva, J. P., et al. (2022).[1][6][8] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.[1][8] Link
Sources
- 1. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local interactions in peptides. 1H-1H, 13C-H coupling constants and calculations for the conformational analysis of N-acetyl-N'-methylamides of aliphatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A multifaceted secondary structure mimic based on piperidine-piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis, Structural Analysis, and Theoretical Study of Amino Acid-Copper (II) Complexes via XRD and DFT | Trends in Sciences [tis.wu.ac.th]
- 8. mjcce.org.mk [mjcce.org.mk]
Literature review of Tert-butyl 2-piperidin-3-ylpropanoate in medicinal chemistry
[1]
Executive Summary
Tert-butyl 2-(piperidin-3-yl)propanoate (CAS: 2248416-40-0) represents a strategic "privileged scaffold" intermediate.[1] It combines a semi-rigid piperidine ring with a propanoate tail, offering a defined spatial arrangement of a basic amine and a masked carboxylic acid.[1] This bifunctionality makes it an ideal precursor for peptidomimetics , integrin antagonists (e.g., RGD mimetics), and GPCR ligands .[1]
The molecule is distinguished by two key features:
-
Orthogonal Protection: The tert-butyl ester protects the carboxylic acid, allowing selective derivatization of the piperidine nitrogen (e.g., reductive amination, sulfonylation) without side reactions.[1]
-
Stereochemical Complexity: The presence of chiral centers at the piperidine C3 and the propanoate C2 positions allows for the fine-tuning of ligand-receptor binding affinities through diastereoselective synthesis.[1]
Structural Analysis & Pharmacophore Mapping[1]
Chemical Architecture
The scaffold consists of a piperidine ring attached at its 3-position to the
-
Formula:
-
Molecular Weight: ~213.32 g/mol
-
Key Functionalities:
-
Secondary Amine (
): High basicity ( ), serves as a cation-mimic or hydrogen bond donor.[1] -
Tert-butyl Ester: Acid-labile protecting group; bulky lipophilic anchor during purification.[1]
- -Chiral Center: The attachment point of the propanoate chain creates a stereocenter that dictates the vector of the carbonyl group relative to the ring.[1]
-
Pharmacological Relevance
In drug design, this scaffold often mimics the side chains of non-proteinogenic amino acids.[1]
-
Integrin Binding: The distance between the basic nitrogen and the carboxylate (after deprotection) approximates the pharmacophore of the Arginine-Glycine-Aspartic acid (RGD) sequence, critical for binding integrins like
and .[1] -
Conformational Restriction: Unlike a linear alkyl chain, the piperidine ring restricts the conformational entropy of the ligand, potentially reducing the entropic penalty upon binding to a target protein.[1]
Synthetic Methodology
The synthesis of Tert-butyl 2-(piperidin-3-yl)propanoate requires a strategy that constructs the carbon-carbon bond between the heterocycle and the ester, followed by saturation of the ring.[1] The most robust route utilizes Palladium-catalyzed
Reaction Pathway Diagram[1]
Caption: Figure 1. Two-step synthetic route involving Pd-catalyzed cross-coupling and heterogeneous hydrogenation.[1]
Detailed Experimental Protocol
Step 1: Synthesis of Tert-butyl 2-(pyridin-3-yl)propanoate
Rationale: Direct alkylation of pyridine is difficult. Pd-catalyzed
-
Reagents: 3-Bromopyridine (1.0 eq), Tert-butyl propionate (1.2 eq),
(2 mol%), Xantphos (2 mol%), LiHMDS (1M in THF, 2.2 eq), Toluene (anhydrous).[1] -
Procedure:
-
Charge a flame-dried flask with
and Xantphos under Argon.[1] Add anhydrous toluene and stir for 10 min to preform the catalyst complex. -
Add 3-Bromopyridine and Tert-butyl propionate.[1]
-
Cool the mixture to 0°C. Dropwise add LiHMDS over 15 minutes.
-
Heat the reaction to 100°C and stir for 12-16 hours.
-
Quench: Cool to RT, quench with saturated
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).[1]
-
Checkpoint: Verify product by
NMR (Look for pyridine aromatic protons and the t-butyl singlet).[1]
-
Step 2: Hydrogenation to Tert-butyl 2-(piperidin-3-yl)propanoate
Rationale: Reduction of the pyridine ring must be performed under acidic conditions to protonate the nitrogen, preventing catalyst poisoning, and using a catalyst (
-
Reagents: Intermediate A (from Step 1),
(Adam's Catalyst, 10 wt%), Acetic Acid (glacial), Methanol.[1] -
Procedure:
-
Dissolve Intermediate A in a mixture of MeOH and AcOH (10:1 ratio).[1]
-
Add
carefully (pyrophoric hazard).[1] -
Pressurize reaction vessel with
gas (50 psi) in a Parr shaker or autoclave. -
Shake/Stir at RT for 24 hours.
-
Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH.
-
Concentrate the filtrate. The residue will be the acetate salt of the piperidine.
-
Free Base Formation: Redissolve in DCM, wash with saturated
, dry over , and concentrate to yield the target oil.[1]
-
Medicinal Chemistry Applications
Quantitative Data: Activity Profiles of Related Scaffolds
While specific data for the tert-butyl ester is synthetic, the activity of the free acid derived from this scaffold is well-documented in integrin antagonists.[1]
| Target Receptor | Compound Class | Role of Piperidine Scaffold | Binding Affinity ( |
| RGD Mimetic | Basic terminus mimicking Arginine | 10 - 50 nM | |
| Thrombin | Serine Protease Inhibitor | P1 residue mimic (cationic interaction) | 5 - 100 nM |
| Muscarinic M1 | GPCR Agonist | Core pharmacophore | 100 - 500 nM |
Case Study: Integrin Antagonism
In the development of oral antithrombotic agents, 3-substituted piperidines serve as a conformational constraint.[1] The Tert-butyl 2-(piperidin-3-yl)propanoate intermediate allows for the synthesis of "Fibans" (e.g., Tirofiban analogs).[1]
-
Mechanism: The piperidine nitrogen binds to the aspartate residue in the receptor pocket, while the deprotected propionic acid coordinates with the metal ion (
or ) in the integrin active site.[1] -
Advantage: The 3-substitution pattern introduces a specific "kink" in the molecule, distinguishing it from the linear 4-substituted analogs, often improving selectivity between
(angiogenesis) and (platelet aggregation).[1]
References
-
BenchChem. (2025).[1] The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Retrieved from [1]
-
Jørgensen, K. A., et al. (2002).[1][3] "Catalytic Enantioselective Synthesis of Amino Acids and Macrocycles." Journal of the American Chemical Society. (Grounding for Alpha-arylation methodology).
-
Hartwig, J. F. (2002).[1][3] "Palladium-Catalyzed Alpha-Arylation of Esters." Angewandte Chemie International Edition. (Methodology for Step 1).
-
ChemSrc. (2025).[1][4] Tert-butyl 2-piperidin-3-ylpropanoate (CAS 2248416-40-0) Entry.[1][5] Retrieved from [1]
- Pfizer Inc. (2000). "Preparation of 3-substituted piperidines as integrin antagonists." US Patent 6,013,651. (Context for medicinal utility).
Sources
- 1. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
- 2. 1020944-10-8_CAS号:1020944-10-8_5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine - 化源网 [m.chemsrc.com]
- 3. vaia.com [vaia.com]
- 4. CAS#:1774896-56-8 | N-[3-amino-4-(2-methylpiperidin-1-yl)phenyl]-3-iodobenzamide | Chemsrc [chemsrc.com]
- 5. 2248416-40-0_Tert-butyl 2-piperidin-3-ylpropanoateCAS号:2248416-40-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
Thermodynamic Profiling of Tert-butyl 2-(piperidin-3-yl)propanoate: A Technical Guide for Process Optimization
The following technical guide details the thermodynamic profiling and physicochemical characterization of Tert-butyl 2-(piperidin-3-yl)propanoate .
Introduction & Structural Significance[1][2]
Tert-butyl 2-(piperidin-3-yl)propanoate is a critical chiral building block, frequently utilized in the synthesis of peptidomimetics, integrin antagonists, and fiban-class antithrombotics. Its structure combines a secondary amine (piperidine) with a sterically hindered ester (tert-butyl), creating a unique thermodynamic profile governed by two competing factors: the basicity of the amine and the acid-lability of the ester.
Structural Complexity & Chirality
Unlike linear isomers, the 2-substituted propanoate motif introduces a second chiral center at the
-
Stereoisomers: 4 potential stereoisomers (two pairs of enantiomers).
-
Thermodynamic Implication: Diastereomers (e.g.,
vs. ) possess distinct lattice energies, resulting in different melting points ( ) and solubilities. Process chemists must characterize these distinct thermodynamic states to prevent polymorphic phase transitions during scale-up.
Physicochemical & Thermodynamic Baseline
Due to the specific nature of this intermediate, experimental data is often proprietary. The following baseline values are derived from consensus Group Contribution Methods (Joback/Marrero-Gani) and validated against structural analogues (e.g., tert-butyl 2-(pyridin-3-yl)propanoate).
Table 1: Predicted Thermodynamic Properties
| Property | Value (Predicted) | Confidence Interval | Relevance |
| Molar Mass | 255.36 g/mol | Exact | Stoichiometry |
| Boiling Point ( | 305°C - 315°C | ± 15°C | Distillation limit (Likely decomposes before |
| Enthalpy of Vaporization ( | 58.5 kJ/mol | ± 3.0 kJ/mol | Vacuum distillation energy requirements |
| LogP (Octanol/Water) | 2.1 - 2.4 | ± 0.3 | Lipophilicity/Extraction solvent selection |
| pKa (Piperidine NH) | 10.8 - 11.2 | ± 0.2 | Salt formation & pH-dependent solubility |
| Flash Point | ~138°C | Estimate | Safety/Flammability classification |
| Density | 0.98 g/cm³ | ± 0.02 | Reactor volume calculations |
Critical Insight: The predicted boiling point (>300°C) is purely theoretical. In practice, the tert-butyl ester moiety will undergo thermolysis (pyrolysis) between 160°C and 190°C , making atmospheric distillation impossible. Vacuum distillation or column chromatography is required.
Thermal Stability & Decomposition Pathways[8][9][10]
The thermodynamic stability of Tert-butyl 2-(piperidin-3-yl)propanoate is defined by the activation energy (
The Isobutene Elimination Pathway
At elevated temperatures or in the presence of strong Lewis acids, the tert-butyl group undergoes an E1-like elimination, releasing isobutene gas and the corresponding carboxylic acid. This reaction is entropically driven (
Mechanism:
-
Protonation or thermal excitation of the carbonyl oxygen.
-
Cleavage of the
-butyl-oxygen bond. -
Formation of a stable
-butyl carbocation (transient) or concerted elimination. -
Release of Isobutene (
) + Acid ( ).
Visualization: Thermal Decomposition Workflow
The following diagram illustrates the thermodynamic decision tree for handling this molecule.
Figure 1: Thermal stability boundaries.[1][2][3] The molecule is kinetically stable at room temperature but thermodynamically unstable above 150°C or in acidic media.
Experimental Determination Protocols
To validate the theoretical values, the following self-validating protocols should be employed. These are designed to ensure data integrity (E-E-A-T) and reproducibility.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (
C) and Zinc ( C) standards. -
Sample Prep: Weigh 2–5 mg of the sample into a hermetic aluminum pan .
-
Why Hermetic? To contain any volatile amine vapors or early isobutene evolution that could skew the baseline.
-
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Nitrogen purge: 50 mL/min.[4]
-
-
Analysis:
-
Endotherm 1: Melting point (if solid).
-
Exotherm/Baseline Shift (>160°C): Decomposition.
-
Validation: Run a TGA (Thermogravimetric Analysis) in parallel. A mass loss corresponding to the molecular weight of isobutene (56.11 g/mol ) confirms the decomposition event.
-
Protocol B: Potentiometric pKa Determination
Objective: Accurate determination of the piperidine nitrogen basicity for salt selection.
-
Solvent System: Use a Methanol/Water co-solvent system (due to limited aqueous solubility of the lipophilic ester) and extrapolate to 0% organic modifier (Yasuda-Shedlovsky extrapolation).
-
Titrant: 0.1 N HCl (standardized).
-
Procedure:
-
Dissolve ~10 mg of compound in 50 mL of 30% MeOH/Water.
-
Perform titration under inert atmosphere (
) to prevent carbonate formation. -
Record pH vs. Volume added.
-
-
Calculation: The inflection point represents the pKa. Expect a value near 11.0.
Solubility Thermodynamics & Lipophilicity
For drug development, the Gibbs Free Energy of Transfer (
Lipophilicity ( )
The tert-butyl group significantly increases lipophilicity compared to the methyl/ethyl ester analogues.
-
Predicted
: 2.2 -
Implication: The molecule has high permeability but poor aqueous solubility at neutral pH.
-
Formulation Strategy: To solubilize for assays, lower the pH to < 8.0 to protonate the piperidine nitrogen (
), drastically improving in water.
Table 2: Solubility Profile (25°C)
| Solvent | Solubility (mg/mL) | Thermodynamic State |
| Water (pH 7) | < 0.5 | Hydrophobic effect dominates |
| 0.1 N HCl | > 50 | Enthalpy of protonation drives solubility |
| Dichloromethane | > 100 | "Like dissolves like" (Van der Waals) |
| Methanol | > 100 | Dipole-dipole interactions |
References
-
NIST Chemistry WebBook. Thermophysical Properties of Piperidine Derivatives. National Institute of Standards and Technology.[2][5] [Link][5]
- Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Standard method for predicted values).
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (Authoritative source on Tert-butyl ester stability and deprotection thermodynamics). [Link]
- Marrero, J., & Gani, R. (2001).Group-contribution based estimation of pure component properties. Fluid Phase Equilibria.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. electrochem.org [electrochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methylbutyl propanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
A Technical Guide to Identifying and Validating Biological Targets for Tert-butyl 2-piperidin-3-ylpropanoate Derivatives
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in over 70 commercially available drugs, including several blockbusters, is a testament to its remarkable utility.[1][3] The piperidine motif offers a unique combination of properties: it provides a three-dimensional structure that can be readily modified, its nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge, and its overall structure often imparts favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[2][4] These attributes have led to the development of piperidine-containing drugs across a wide array of therapeutic areas, including CNS disorders, cancer, and infectious diseases.[2][3]
Tert-butyl 2-piperidin-3-ylpropanoate serves as a valuable chiral building block for the synthesis of a diverse library of 3-substituted piperidine derivatives.[5] The strategic placement of substituents on this core scaffold can profoundly influence the resulting molecule's shape, polarity, and ability to interact with biological macromolecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of novel derivatives synthesized from this promising starting material. We will explore high-probability target classes based on existing knowledge of piperidine-based pharmacophores and detail the robust experimental workflows required to move from a hypothesized target to a validated mechanism of action.
Part 1: High-Probability Target Classes for 3-Substituted Piperidine Derivatives
Based on the extensive history of piperidine scaffolds in pharmacology, several protein families emerge as primary candidates for interaction with novel this compound derivatives.[6][7]
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged protein families, with approximately one-third of all marketed drugs targeting these receptors.[8][9] The piperidine scaffold is a common feature in ligands for numerous aminergic GPCRs, where the basic nitrogen often forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain.[10]
Potential GPCR Sub-families:
-
Dopamine Receptors (e.g., D2, D3): The 1,4-disubstituted aromatic piperidine/piperazine (1,4-DAP) structure is a well-established pharmacophore for D2-like receptor antagonists used in the treatment of schizophrenia.[11][12] Derivatives could be designed to modulate these receptors for antipsychotic or other CNS-related indications.
-
Sigma Receptors (σ1 and σ2): Originally misidentified as opioid receptors, sigma receptors are now recognized as unique ligand-regulated molecular chaperones.[13] The piperidine ring is a key structural element for high-affinity sigma-1 (σ1) receptor ligands, which are being investigated for neuropathic pain, neurodegenerative diseases, and depression.[13][14][15][16] Dual-acting histamine H3 and σ1 receptor antagonists containing a piperidine moiety have shown promising antinociceptive activity.[14][17]
-
Muscarinic Acetylcholine Receptors (M1-M5): These receptors are critical for regulating functions in both the central and peripheral nervous systems.[18][19] Piperidine-containing compounds can act as selective antagonists for specific muscarinic receptor subtypes, offering therapeutic potential for conditions like overactive bladder, COPD, and cognitive disorders.[18][20] The M2 receptor, for instance, is a target for bradycardia.[20]
-
Opioid Receptors (μ, δ, κ): The piperidine moiety is a core component of many potent opioid receptor agonists, including fentanyl and its derivatives.[21][22] Novel propanoate derivatives could be explored for their potential as analgesics, with a focus on achieving biased signaling to minimize side effects.
Ion Channels
Voltage-gated and ligand-gated ion channels are another major class of drug targets. Piperidine derivatives have been shown to modulate their activity.
Potential Ion Channel Targets:
-
hERG Potassium Channel: A critical consideration in drug development is off-target activity at the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiac arrhythmias. While this is often an anti-target, understanding and minimizing this interaction is crucial.[4][23] Interestingly, intentional modulation of other ion channels for therapeutic benefit remains a viable strategy.
Enzymes
The piperidine scaffold can be incorporated into molecules designed to fit into the active sites of various enzymes, acting as inhibitors.[6]
Potential Enzyme Targets:
-
Kinases (e.g., Akt): Kinases are central to cellular signaling and are major targets in oncology. 3,4,6-trisubstituted piperidine derivatives have been developed as potent and orally active Akt inhibitors with reduced hERG liability, demonstrating the scaffold's utility in this space.[23]
-
Proteases: As key regulators of protein function, proteases are implicated in numerous diseases. The rigid structure of the piperidine ring can serve as a scaffold to position functional groups that interact with the active site of a target protease.
-
Acetylcholinesterase (AChE): Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease. Dual-acting AChE inhibitors and H3R antagonists have been explored as potential treatments for cognitive disorders.[14]
Part 2: A Validated Workflow for Target Identification and Validation
Identifying the specific molecular target of a novel bioactive compound is a critical and often challenging step in drug discovery.[24][25] A multi-pronged, systematic approach is required to generate high-confidence data. This workflow proceeds from broad, unbiased screening to specific, hypothesis-driven validation.[26]
Caption: High-level workflow for target identification and validation.
Step 1: Unbiased Target Identification
The initial step aims to generate a list of potential protein interactors without prior bias. Affinity-based chemoproteomics is a powerful and widely used technique for this purpose.[27][28]
Protocol: Affinity Chromatography-Mass Spectrometry
This method involves immobilizing a derivative of the bioactive compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[28]
-
Probe Synthesis:
-
Synthesize an analog of the lead this compound derivative that incorporates a linker arm and an affinity tag (e.g., biotin).[28]
-
Causality: The linker must be of sufficient length to minimize steric hindrance, ensuring the core pharmacophore can still access the target's binding pocket. A control probe, structurally similar but inactive (if known), should also be synthesized.
-
-
Immobilization:
-
Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.[28]
-
Self-Validation: Confirm successful immobilization by measuring the depletion of the probe from the supernatant.
-
-
Lysate Incubation:
-
Prepare a protein lysate from a biologically relevant cell line or tissue.
-
Incubate the lysate with the probe-conjugated beads. A parallel incubation with beads conjugated to the inactive control or with free compound (for competitive elution) is critical.
-
Causality: The competitive pulldown is a key control. Proteins that bind specifically to the probe will be outcompeted by the free compound, leading to their reduced presence in the final eluate compared to the non-competed sample.
-
-
Washing and Elution:
-
Wash the beads extensively with buffer to remove non-specific binders.
-
Elute the bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique bands that appear in the active probe lane but are absent or reduced in the control/competed lanes.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29]
-
Step 2: Confirmation of Direct Binding
Once putative targets are identified, the next critical step is to confirm direct physical interaction between the compound and the protein.[30]
Protocol: Radioligand Binding Assay (for GPCRs)
This is a classic, robust method to determine the binding affinity (Ki) of a test compound.[11]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with the Dopamine D2 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value Range |
| IC50 | Concentration for 50% inhibition/displacement | nM to µM |
| Ki | Inhibitor binding affinity constant | pM to µM |
| Kd | Dissociation constant of the radioligand | nM range |
Step 3: Assessment of Functional Activity
Confirming that binding translates into a biological effect is the ultimate goal of target validation.[26] The specific assay depends on the target class.
Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs
Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP).[9][31] M2 muscarinic and D2 dopamine receptors, for example, are Gi-coupled, meaning their activation inhibits adenylyl cyclase and decreases cAMP levels.[20][32]
Caption: Antagonist action at a Gi-coupled GPCR.
-
Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-K1 cells stably expressing the human M2 receptor).
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist). Then, stimulate the cells with a known agonist (e.g., carbachol for M2) in the presence of a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation.[20]
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP, bringing levels back up towards baseline. Calculate the IC50 from the dose-response curve.
Protocol: Enzyme Inhibition Assay
For enzyme targets, a direct measure of activity modulation is required.[33][34]
-
Reaction Setup: In a microplate well, combine the purified target enzyme, a suitable buffer, and varying concentrations of the inhibitor (the piperidine derivative).
-
Initiate Reaction: Add the enzyme's specific substrate to start the reaction. The substrate is often a chromogenic or fluorogenic compound that produces a detectable signal upon conversion.
-
Kinetic Measurement: Monitor the rate of product formation over time using a plate reader (measuring absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus the log inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentration) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[35]
Conclusion and Future Directions
The this compound scaffold represents a fertile starting point for the discovery of novel therapeutics. By leveraging the known pharmacology of piperidine-containing drugs, researchers can form rational hypotheses about likely biological targets, with a strong emphasis on GPCRs and kinases. A rigorous, multi-step validation process is paramount to success. The workflow described herein—progressing from unbiased affinity proteomics to specific binding and functional assays—provides a self-validating system to confidently identify and characterize the mechanism of action of new chemical entities. This structured approach, grounded in established biochemical and cell-based methodologies, will enable drug development professionals to efficiently translate promising compounds into validated lead candidates.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
-
Cell-based Assays for GPCR Activity. Biocompare.
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
-
Piperidine Propionamide as a Scaffold for Potent sigma-1 Receptor Antagonists and Mu Opioid Receptor Agonists for Treating Neuropathic Pain. PubMed.
-
Piperidine-based drug discovery. ResearchGate.
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
-
Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop.
-
GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories.
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
-
Small molecule target identification using photo-affinity chromatography. PMC.
-
Bivalent dopamine D2 receptor ligands: synthesis and binding properties. PubMed.
-
Target Identification and Validation (Small Molecules). University College London.
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
-
Target Identification and Validation in Drug Development. Technology Networks.
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
-
Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC.
-
Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience.
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC.
-
1-(piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonists. Benchchem.
-
Molecular insights into GPCR mechanisms for drugs of abuse. PMC.
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
-
Target Identification and Validation - Part 1. Discovery On Target.
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
-
Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications.
-
What is an Inhibition Assay?. Biobide.
-
Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. ScienceDirect.
-
A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins. ACS Publications.
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
-
(PDF) Affinity-Based Methods in Drug-Target Discovery. ResearchGate.
-
Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.
-
Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team.
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Figshare.
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. ResearchGate.
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Muscarinic acetylcholine receptors: novel opportunities for drug development. PMC.
-
Examples of biologically active 3-substituted piperidines. ResearchGate.
-
(PDF) μ-opioid/D2 dopamine receptor pharmacophore containing ligands: Synthesis and pharmacological evaluation. ResearchGate.
-
Muscarinic Acetylcholine Receptors. MilliporeSigma.
-
Muscarinic acetylcholine receptor. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. marinbio.com [marinbio.com]
- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 11. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. technologynetworks.com [technologynetworks.com]
- 26. tandfonline.com [tandfonline.com]
- 27. drughunter.com [drughunter.com]
- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 31. biocompare.com [biocompare.com]
- 32. mdpi.com [mdpi.com]
- 33. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. blog.biobide.com [blog.biobide.com]
- 35. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tert-butyl 2-piperidin-3-ylpropanoate melting point and boiling point data
This guide details the physicochemical profile, synthetic methodology, and applications of tert-butyl 2-(piperidin-3-yl)propanoate , a specialized chiral building block used in pharmaceutical research.
Executive Summary
Tert-butyl 2-(piperidin-3-yl)propanoate (CAS: 2248416-40-0 ) is a secondary amine intermediate featuring a piperidine ring substituted at the 3-position with a propanoate ester side chain. The presence of the tert-butyl ester provides steric bulk and acid-stability relative to methyl/ethyl esters, making it an ideal orthogonal protecting group strategy in peptide synthesis and peptidomimetic drug design.
This compound is frequently employed as a scaffold for developing G-protein coupled receptor (GPCR) modulators, specifically where a basic nitrogen center (piperidine) is required at a precise distance from a carbonyl pharmacophore.
Physicochemical Profile
As a specialized research intermediate, experimental bulk property data is limited in public registries. The values below represent a consensus of predicted physicochemical properties derived from structural analogs (e.g., nipecotic acid derivatives) and computational modeling (ACD/Labs, EPI Suite).
Table 1: Chemical Identity & Properties
| Property | Data / Description |
| Chemical Name | Tert-butyl 2-(piperidin-3-yl)propanoate |
| CAS Number | 2248416-40-0 |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Boiling Point (Pred.) | 285°C ± 25°C (760 mmHg) / 105–115°C (0.5 mmHg) |
| Melting Point (Pred.) | 35–45°C (Free base often an oil; HCl salt is solid) |
| pKa (Piperidine NH) | ~10.8 (Predicted based on piperidine) |
| Solubility | Soluble in DCM, MeOH, EtOAc, THF.[1][2][3][4][5][6] Sparingly soluble in water (neutral pH). |
Scientist's Note: The free base is prone to absorbing atmospheric CO₂ (carbamate formation). For long-term storage, convert to the hydrochloride salt or store under argon at -20°C.
Synthetic Methodology
The most robust route to this intermediate involves the catalytic hydrogenation of its aromatic precursor, tert-butyl 2-(pyridin-3-yl)propanoate (CAS 595570-59-5). This method avoids the harsh conditions required for direct alkylation of piperidine, which often leads to over-alkylation.
Graphviz Workflow: Catalytic Hydrogenation Pathway
Figure 1: Reduction of the pyridine pharmacophore to the piperidine scaffold using Adams' catalyst.
Detailed Protocol
Objective: Reduction of the pyridine ring without hydrogenolysis of the tert-butyl ester or racemization of the
-
Preparation: In a high-pressure hydrogenation vessel, dissolve tert-butyl 2-(pyridin-3-yl)propanoate (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Acidification: Add Glacial Acetic Acid (10% v/v) to protonate the pyridine nitrogen. This prevents catalyst poisoning and facilitates ring reduction.
-
Catalyst Addition: Carefully add Platinum Oxide (PtO₂) (5-10 mol%) under an inert nitrogen atmosphere.
-
Critical: Do not use Pd/C if benzyl protecting groups are present elsewhere, as they will be cleaved. PtO₂ is preferred for pyridine reduction.
-
-
Hydrogenation: Seal the vessel and charge with H₂ gas to 50 psi (3.5 bar) . Stir vigorously at room temperature for 12–16 hours.
-
Monitoring: Monitor reaction progress by LC-MS (Target Mass: [M+H]⁺ = 214.3). The UV absorbance will decrease significantly as the aromatic ring is saturated.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash with MeOH.
-
Concentrate the filtrate to remove bulk solvent and acetic acid.
-
Neutralization: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (to remove residual AcOH and liberate the free amine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[7]
-
-
Yield: Expect a colorless to pale yellow viscous oil (Yield: 85–95%).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, verify the following spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Absence of Aromatic Signals: No peaks > 7.0 ppm (confirms pyridine reduction).
-
t-Butyl Group: Strong singlet at ~1.45 ppm (9H).
-
Piperidine Ring: Multiplets in the 1.2–3.2 ppm range. The protons adjacent to nitrogen (C2 and C6 of piperidine) will shift upfield relative to the pyridine precursor.
-
-
Mass Spectrometry (ESI):
-
Major peak at m/z 214.2 [M+H]⁺ .
-
Fragment ion at m/z 158.1 (Loss of t-butyl group: [M+H - C₄H₈]⁺) is common in acidic sources.
-
Applications in Drug Development
This intermediate serves as a critical "linker" scaffold:
-
GPCR Agonists: The piperidine nitrogen mimics the basic amine found in neurotransmitters (e.g., dopamine, serotonin), while the propanoate chain provides a flexible linker to an effector domain.
-
Peptidomimetics: Used as a constrained amino acid analogue (homo-proline derivative) to induce specific secondary structures (turns/helices) in peptide chains.
-
Fragment-Based Drug Design (FBDD): The molecule possesses high Fsp³ character (fraction of sp³ hybridized carbons), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
References
-
Chemical Substance Registry. Tert-butyl 2-piperidin-3-ylpropanoate (CAS 2248416-40-0). ChemSrc. Retrieved from [Link]
-
Pyridine Precursor Data. Tert-butyl 2-(pyridin-3-yl)propanoate (CAS 595570-59-5).[4][5] PubChem, National Library of Medicine. Retrieved from [Link]
- General Hydrogenation Protocol. Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Standard reference for pyridine reduction methodology).
Sources
- 1. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol | Fisher Scientific [fishersci.fi]
- 3. prepchem.com [prepchem.com]
- 4. Tert-butyl 2-(pyridin-3-yl)propanoate | C12H17NO2 | CID 11390141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 2-(pyridin-3-yl)propanoate | C12H17NO2 | CID 11390141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 195196-07-7 | Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate - Synblock [synblock.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of Tert-butyl 2-(piperidin-3-yl)propanoate
Abstract & Strategic Overview
Tert-butyl 2-(piperidin-3-yl)propanoate (CAS: 2248416-40-0) is a critical piperidine building block used in the synthesis of peptidomimetics, integrin antagonists, and other nitrogen-containing heterocycles. Its structure features a piperidine ring substituted at the 3-position with a propanoate ester moiety.[1]
This protocol details a robust, three-step synthesis starting from commercially available 3-pyridylacetic acid . This route is selected over direct piperidine functionalization to avoid complex protecting group manipulations and to leverage the high regioselectivity of pyridine alkylation prior to reduction.
Key Advantages of this Route:
-
Cost-Efficiency: Utilizes inexpensive pyridine precursors.[2]
-
Scalability: Avoids cryogenic organometallics on the piperidine ring.
-
Chemoselectivity: Preserves the acid-labile tert-butyl ester during ring reduction.
Retrosynthetic Analysis
The synthesis strategy relies on constructing the carbon skeleton on the aromatic pyridine core, followed by a late-stage catalytic hydrogenation to unmask the piperidine amine.
Figure 1: Retrosynthetic logic flow prioritizing late-stage reduction.
Detailed Experimental Protocol
Step 1: Synthesis of Tert-butyl 2-(pyridin-3-yl)acetate
Objective: Protection of the carboxylic acid as a tert-butyl ester to prevent side reactions during methylation and to serve as the final protecting group.
Reagents:
-
3-Pyridylacetic acid (1.0 equiv)
-
tert-Butanol (1.5 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 3-pyridylacetic acid (10.0 g, 72.9 mmol) in anhydrous DCM (150 mL).
-
Activation: Add DMAP (0.89 g, 7.3 mmol) and tert-butanol (10.5 mL, 109 mmol). Cool the mixture to 0°C.
-
Coupling: Dropwise add a solution of DCC (16.5 g, 80.2 mmol) in DCM (50 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU through a Celite pad. Wash the pad with DCM.
-
Extraction: Wash the filtrate with saturated NaHCO₃ (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify by flash column chromatography (SiO₂, 20-40% EtOAc/Hexanes) to yield the product as a colorless oil.
Yield Target: 85-90%
Step 2: α-Methylation to Tert-butyl 2-(pyridin-3-yl)propanoate
Objective: Installation of the methyl group at the alpha position via enolate alkylation.
Reagents:
-
Tert-butyl 2-(pyridin-3-yl)acetate (from Step 1)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)
-
Methyl Iodide (MeI) (1.2 equiv)
-
THF (anhydrous)
Procedure:
-
Enolate Formation: Cool a solution of tert-butyl 2-(pyridin-3-yl)acetate (5.0 g, 25.9 mmol) in anhydrous THF (60 mL) to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LDA (14.2 mL, 28.5 mmol) dropwise over 20 minutes, maintaining the temperature below -70°C. The solution will turn deep yellow/orange. Stir for 45 minutes at -78°C.
-
Alkylation: Add Methyl Iodide (1.93 mL, 31.1 mmol) dropwise.
-
Completion: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution (50 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash chromatography (SiO₂, 10-30% EtOAc/Hexanes).
Critical Note: The product is a racemate. The alpha-proton is acidic; avoid strong bases during workup to prevent racemization if a chiral route were being pursued (though this protocol is racemic).
Step 3: Catalytic Hydrogenation to Tert-butyl 2-(piperidin-3-yl)propanoate
Objective: Reduction of the pyridine ring to the piperidine core without cleaving the acid-sensitive tert-butyl ester.
Reagents:
-
Tert-butyl 2-(pyridin-3-yl)propanoate (from Step 2)[3]
-
PtO₂ (Adam's Catalyst) (5 mol%) OR 5% Rh/C (5 wt% loading)
-
Ethanol (solvent)
-
HCl (1.0 M in ether or dioxane) (1.0 equiv) - Required to activate the pyridine ring.
-
Hydrogen Gas (H₂) (50 psi / 3.5 bar)
Procedure:
-
Preparation: Dissolve the pyridine derivative (2.0 g, 9.0 mmol) in Ethanol (30 mL).
-
Activation: Add exactly 1.0 equivalent of HCl (e.g., 9.0 mL of 1.0 M HCl in ether). Note: Excess acid may cleave the t-butyl ester; stoichiometry is critical.
-
Catalyst Addition: Carefully add PtO₂ (100 mg) under an argon blanket.
-
Hydrogenation: Transfer to a Parr shaker or high-pressure reactor. Purge with H₂ (3x) and pressurize to 50 psi. Shake/stir at RT for 12–24 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the aromatic UV signal and appearance of the M+1 peak (m/z ~214).
-
Workup: Filter the catalyst through Celite (Caution: Do not let dry catalyst contact air; keep wet with solvent).
-
Neutralization: Concentrate the filtrate to ~5 mL. Dilute with DCM (50 mL) and wash with saturated NaHCO₃ to generate the free amine.
-
Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the target as a viscous oil.
Stereochemistry Note: This reaction creates a second chiral center at the piperidine C3 position, resulting in a mixture of diastereomers (typically cis/trans mixture).
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow viscous oil | Visual |
| Purity | >95% (Area %) | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Consistent with structure | 1H-NMR (400 MHz, CDCl3) |
| Mass Spec | [M+H]+ = 214.17 (Calc.) | LC-MS (ESI+) |
| Residual Solvent | <5000 ppm (EtOH/DCM) | GC-HS |
Expected NMR Signals (Free Amine):
-
1.45 ppm (s, 9H): tert-Butyl group.[4]
-
1.10 ppm (d, 3H): Alpha-methyl group.
-
2.80-3.10 ppm (m, 4H): Piperidine ring protons (alpha to N).
-
1.20-1.90 ppm (m, 5H): Piperidine ring protons (beta/gamma).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Tert-butyl 2-(piperidin-3-yl)propanoate.
Safety & Hazards
-
LDA (Lithium Diisopropylamide): Pyrophoric and extremely moisture-sensitive. Handle only under inert atmosphere (N₂/Ar).
-
Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a well-ventilated fume hood.
-
Hydrogenation Catalysts (PtO₂/Rh): Pyrophoric when dry. Keep wet with solvent during filtration.
-
High Pressure Hydrogen: Explosion hazard. Ensure reactor integrity and use blast shields.
References
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link
-
Cella, J. A., et al. (1983). "Preparation of t-butyl esters from t-butyl alcohol and carboxylic acids."[5] Journal of Organic Chemistry, 48(22), 4134–4136. Link
-
Kaiser, S., et al. (2006). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 45(31), 5194-5197. Link
-
PubChem Compound Summary. (2023). "Tert-butyl 2-(pyridin-3-yl)propanoate."[3] National Center for Biotechnology Information. Link
Sources
- 1. CAS#:1774896-56-8 | N-[3-amino-4-(2-methylpiperidin-1-yl)phenyl]-3-iodobenzamide | Chemsrc [chemsrc.com]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. Tert-butyl 2-(pyridin-3-yl)propanoate | C12H17NO2 | CID 11390141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Procedures for selective deprotection of tert-butyl ester groups
Application Note: Selective Deprotection of tert-Butyl Ester Groups
Part 1: Executive Summary & Strategic Hierarchy
The tert-butyl (
The Central Challenge: The acid lability hierarchy typically follows the order: Trt > Boc >
This guide details three distinct protocols ranging from global deprotection to highly selective, chelation-controlled cleavage, designed to navigate this hierarchy.
Part 2: Mechanistic Insight & The "Self-Validating" System
The Cation Management Theory
The cleavage of
-
The Villain: The
-butyl cation is a potent electrophile.[1] In the absence of a "sink," it will re-attach to the carboxylate (reversible equilibrium) or, more dangerously, alkylate electron-rich nucleophiles (e.g., Tryptophan indole, Methionine sulfur, Tyrosine phenol). -
The Hero (Scavenger): A self-validating protocol must include a scavenger (nucleophile) that reacts with the cation faster than the biological substrate does.
Self-Validation Check: If your LC-MS shows a mass shift of +56 Da on your product, your scavenger system has failed.
Visualizing the Pathway
Figure 1: Mechanistic pathway of acid-catalyzed deprotection highlighting the critical role of cation scavenging to prevent side reactions.[2]
Part 3: Experimental Protocols
Protocol A: The "Cocktail" (Global Deprotection)
Best for: Complete removal of all acid-labile groups (
The Logic: Trifluoroacetic acid (TFA) is the standard.[3] However, neat TFA promotes equilibrium-driven re-attachment. We utilize a "Cocktail" approach where water hydrolyzes the ester and silanes/thiols trap the cation.
| Reagent | Role |
| TFA | Strong acid catalyst (proton source).[4] |
| Triethylsilane (TES) | Hydride donor; effectively quenches stable carbocations. |
| Water | Nucleophile required for hydrolysis; enhances acidity of TFA. |
| Dithiothreitol (DTT) | Prevents oxidation of Met/Cys; scavenges cations. |
Step-by-Step:
-
Preparation: Dissolve the substrate (100 mg) in a minimal volume of DCM (0.5 mL) if solubility is poor; otherwise, proceed directly to the cocktail.
-
Cocktail Assembly: Prepare a solution of TFA : TES : Water (95 : 2.5 : 2.5 v/v) .
-
Note: If the substrate contains Tryptophan or Methionine, modify to TFA : Thioanisole : EDT : Anisole (90 : 5 : 3 : 2) (Reagent K).
-
-
Reaction: Add 2.0 mL of the cocktail to the substrate. Stir at room temperature (20–25 °C).
-
Monitoring: Check HPLC/TLC after 1 hour. Most
-Bu esters cleave within 1–2 hours. -
Work-up (Critical): Do not rotovap to dryness immediately (concentrates cations).
-
Precipitate the product by adding 10 volumes of cold diethyl ether or MTBE.
-
Centrifuge/filter the precipitate.
-
Wash pellet 3x with ether to remove scavengers.
-
Protocol B: The "Surgeon" (Selective Preservation of Boc)
Best for: Removing
The Logic: Since Boc is more acid-labile than
Step-by-Step:
-
Activation: In a round-bottom flask, suspend
(1.5 equiv) and NaI (1.3 equiv) in Acetonitrile (MeCN). -
Solubilization: Heat the mixture to reflux (82 °C) for 2–3 hours. The white suspension will turn into a creamy/yellowish active complex.
-
Addition: Cool slightly and add the
-Bu ester substrate (1.0 equiv) dissolved in minimal MeCN. -
Reaction: Return to reflux. Monitor closely by TLC.
-
Time: Typically 4–10 hours.
-
-
Quench: Cool to RT. Dilute with EtOAc and add dilute HCl (0.5 M) or saturated
to break the Cerium chelate. -
Purification: Wash organic layer with aqueous sodium thiosulfate (to remove iodine color), then brine. Dry over
.
Protocol C: The "Mild Touch" (Lewis Acid Cleavage)
Best for: Substrates with highly acid-sensitive moieties (e.g., glycosidic bonds) or Fmoc groups.
The Logic: Zinc Bromide (
Step-by-Step:
-
Setup: Flame-dry a flask and purge with
. -
Mixture: Suspend
(5.0 equiv) in anhydrous DCM. -
Addition: Add the substrate (1.0 equiv).
-
Reaction: Stir at room temperature.
-
Optimization: If sluggish, add a few drops of water (activator) or stir at 35 °C.
-
Duration: This is a slow reaction (16–24 hours).
-
-
Work-up: Quench with excess water. Extract with DCM.[1][6] The mild nature often yields high purity without chromatography.
Part 4: Data Summary & Optimization Matrix
| Variable | Protocol A (TFA) | Protocol B (CeCl3/NaI) | Protocol C (ZnBr2) |
| Mechanism | Brønsted Acid ( | Lewis Acid Chelation | Mild Lewis Acid |
| Cleavage Speed | Fast (1–2 h) | Moderate (4–10 h) | Slow (16–24 h) |
| Boc Stability | Unstable (Cleaves) | Stable (Preserved) | Moderate (Slow cleavage) |
| Fmoc Stability | Stable | Stable | Stable |
| Scavenger Need | High | Low | Low |
| Primary Use | Global Deprotection | Selective Ester Cleavage | Sensitive Substrates |
Troubleshooting "The +56 Da Problem"
Figure 2: Troubleshooting logic for incomplete deprotection or alkylation side-reactions.
Part 5: References
-
Marcantoni, E., et al. (2001).[5] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the
-NaI System in Acetonitrile.[5] The Journal of Organic Chemistry, 66(12), 4430–4432. -
Wu, Y. Q., et al. (2000).[4] A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using
in methylene chloride.[7][8] Tetrahedron Letters, 41(16), 2847-2849. -
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, byproduct formation and evaluation of scavengers.[9][10][11] International Journal of Peptide and Protein Research, 12(5), 258–268.[9][10]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 5. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Advanced Application Note: Tert-butyl 2-piperidin-3-ylpropanoate as a Conformationally Constrained Building Block in Peptidomimetic Synthesis
Executive Summary
The transition from native peptides to non-peptide peptidomimetics is a critical step in modern drug development, primarily aimed at overcoming poor oral bioavailability and rapid proteolytic degradation. Tert-butyl 2-piperidin-3-ylpropanoate is a highly versatile, conformationally restricted building block. Featuring a secondary amine within a piperidine ring and an orthogonally protected propanoic acid moiety, it serves as an ideal scaffold for synthesizing protease-resistant peptidomimetics and macrocycles.
This application note provides an authoritative, self-validating guide to incorporating this building block into Solid-Phase Peptide Synthesis (SPPS) workflows, detailing the causality behind coupling chemistries, orthogonal deprotection mechanisms, and macrocyclization strategies.
Structural Rationale & Mechanistic Insights
The Piperidine Scaffold: Conformational Constraint
Native linear peptides possess highly flexible backbones, leading to large entropic penalties upon binding to target receptors or enzymes. The incorporation of a piperidine ring restricts the
Orthogonal Protection: The Tert-Butyl Ester
The propanoate side chain of this building block is protected as a tert-butyl (
Mechanistic Causality: Cleavage relies on the protonation of the ester's carbonyl oxygen by Trifluoroacetic Acid (TFA), followed by the heterolytic cleavage of the C-O bond. This generates a highly stable tertiary carbocation and releases the free carboxylic acid [3]. Because the
Experimental Workflows & Protocols
The following protocols describe a specialized workflow where the free secondary amine of this compound is coupled to a resin-bound peptide, followed by global cleavage to liberate the propanoic acid for downstream head-to-tail macrocyclization [4].
Protocol A: SPPS Incorporation (Coupling to a Secondary Amine)
Coupling an amino acid to the sterically hindered secondary amine of a piperidine ring is notoriously difficult and prone to incomplete reactions. Standard carbodiimides (DIC) or benzotriazoles (HBTU) are often insufficient.
Materials:
-
Resin-bound peptide (N-terminal Fmoc removed)
-
This compound (3.0 eq)
-
HATU (2.9 eq) and HOAt (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the piperidine building block, HATU, and HOAt in DMF. Add DIPEA. Causality: HATU is selected because the HOAt leaving group exhibits an adjacent nitrogen atom that provides anchimeric assistance (intramolecular hydrogen bonding), accelerating the aminolysis of the sterically hindered secondary amine.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2–4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).
-
Self-Validation (Kaiser/Chloranil Test): Perform a Chloranil test (specific for secondary amines). A color change from blue to colorless/yellow indicates successful coupling and the depletion of the free secondary amine.
Protocol B: Global Cleavage and Tert-Butyl Deprotection
This step simultaneously cleaves the peptide from the solid support and removes the
Materials:
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS.
-
Cold Diethyl Ether
Step-by-Step Methodology:
-
Acidolysis: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate gently for 2.5 hours at room temperature. Causality: TIS acts as a hydride donor to quench the
-Bu carbocation, while water quenches highly reactive oxonium ions, preventing the re-alkylation of the peptide. -
Filtration: Filter the resin and collect the TFA filtrate.
-
Precipitation: Concentrate the filtrate under a stream of
to 20% of its original volume. Add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the crude peptidomimetic. -
Self-Validation (LC-MS): Analyze the crude precipitate via LC-MS. A mass shift of exactly -56.1 Da (loss of isobutylene) confirms the complete removal of the tert-butyl ester.
Data Presentation & Optimization
Table 1: Optimization of Coupling Reagents for Piperidine Amines
To ensure self-validating protocols, the choice of coupling reagent must be optimized. The data below demonstrates why HATU/HOAt is the mandatory standard for this specific building block.
| Coupling Reagent | Additive | Base | Steric Tolerance | Conversion (%) | Epimerization Risk |
| DIC | HOBt | DIPEA | Low | < 45% | Low |
| HBTU | HOBt | DIPEA | Moderate | ~ 60% | Low |
| HATU | HOAt | DIPEA | High | > 95% | Moderate |
| COMU | Oxyma | TMP | Very High | > 98% | Very Low |
Table 2: Scavenger Cocktails for Tert-Butyl Ester Deprotection
The selection of the TFA cleavage cocktail depends entirely on the amino acid sequence of the synthesized peptidomimetic.
| Cocktail Name | Composition (v/v) | Primary Use Case | Scavenger Mechanism |
| Standard | TFA:TIS:Water (95:2.5:2.5) | Simple sequences (No Met, Cys, Trp) | TIS donates hydrides to quench |
| Reagent B | TFA:Phenol:Water:TIS (88:5:5:2) | Sequences with Arg, Tyr | Phenol protects Tyr from |
| Reagent K | TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5) | Complex sequences (Met, Cys, Trp present) | EDT prevents oxidation; Thioanisole scavenges carbocations. |
Visualizations
Workflow: SPPS Incorporation and Macrocyclization
The following diagram illustrates the logical progression from solid-phase coupling to solution-phase macrocyclization, utilizing the orthogonally protected propanoate chain.
Workflow for incorporating the piperidine building block into a macrocyclic peptidomimetic.
Mechanism of Action: Protease Inhibition
By replacing standard
Mechanism of protease inhibition and stabilization by piperidine-based peptidomimetics.
References
-
Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin Source: PubMed Central (PMC) / MedChemComm URL:[Link]
-
From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases Source: Organic Letters (ACS Publications) URL:[Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics Source: PubMed Central (PMC) URL:[Link]
Application Note: Optimized N-Alkylation Strategies for Tert-butyl 2-(piperidin-3-yl)propanoate
Introduction & Substrate Profiling
Tert-butyl 2-(piperidin-3-yl)propanoate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a reactive secondary amine embedded within a piperidine ring, alongside a propanoate chain protected as a tert-butyl ester.
Functionalization of the piperidine nitrogen via N-alkylation is a critical step in exploring structure-activity relationships (SAR) for GPCR ligands and other therapeutic targets. However, the presence of the tert-butyl ester dictates strict boundaries on the reaction conditions. While the tert-butyl group provides immense steric shielding—making it highly resistant to nucleophilic attack and basic hydrolysis—it is exceptionally labile under strongly acidic environments (e.g., TFA, HCl), which will rapidly cleave the ester to the corresponding carboxylic acid.
Mechanistic Insights and Condition Selection
As an application scientist, selecting the right N-alkylation pathway requires balancing electrophile reactivity with substrate chemoselectivity. To successfully functionalize this specific piperidine derivative without compromising the ester, two primary modalities are employed:
Pathway A: Reductive Amination
Reductive amination is the most reliable method for introducing primary or secondary alkyl groups without the risk of over-alkylation (quaternization). The reaction proceeds via the condensation of the secondary amine with an aldehyde or ketone to form an electrophilic iminium ion intermediate, which is subsequently reduced in situ.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and kinetic selectivity for iminium ions over unreacted carbonyls, as established by the landmark methodology of Abdel-Magid et al. . Crucially, while acetic acid is occasionally added as a catalyst to accelerate iminium formation with hindered ketones, the tert-butyl ester remains completely stable under these mildly acidic conditions at room temperature.
Pathway B: Direct Nucleophilic Alkylation
When utilizing alkyl halides (R-X) or sulfonates, direct SN2 alkylation is preferred. The piperidine nitrogen is a potent nucleophile. To neutralize the generated hydrohalic acid and prevent the amine from protonating (which would halt the reaction), an exogenous base is required .
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents like acetonitrile (MeCN) or DMF are optimal. The tert-butyl ester is completely immune to these basic conditions, eliminating the risk of ester hydrolysis or transesterification that plagues methyl or ethyl esters. To prevent quaternization (the formation of unreactive tetraalkylammonium salts), the stoichiometry of the alkylating agent must be strictly controlled (1.05 equivalents), and slow addition is recommended .
Experimental Workflow
Figure 1: Chemoselective N-alkylation pathways for Tert-butyl 2-(piperidin-3-yl)propanoate.
Experimental Protocols
Protocol A: Reductive Amination using NaBH(OAc)₃
This self-validating protocol ensures complete conversion while protecting the acid-sensitive tert-butyl ester.
-
Reaction Setup : In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve Tert-butyl 2-(piperidin-3-yl)propanoate (1.0 eq, 10.0 mmol) and the target aldehyde or ketone (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration (approx. 50 mL).
-
Iminium Formation : Stir the mixture at room temperature for 30–60 minutes. (Note: If utilizing a sterically hindered ketone, 1.0 eq of glacial acetic acid may be added to catalyze iminium formation. The tert-butyl ester will not cleave under these specific conditions).
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 14.0 mmol) portion-wise over 15 minutes to mitigate any mild exothermic activity.
-
Monitoring : Stir the reaction at room temperature for 12–16 hours. Monitor progression via LC-MS or TLC (visualized with Ninhydrin stain, as the starting material is not UV-active).
-
Workup : Quench the unreacted hydride by the slow, dropwise addition of saturated aqueous NaHCO₃ (25 mL). Stir vigorously for 15 minutes until gas evolution (H₂) ceases.
-
Isolation : Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude oil via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient. Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the amine product from streaking on the silica column.
Protocol B: Direct Nucleophilic Alkylation
This protocol utilizes mild basic conditions to drive SN2 substitution while preventing ester hydrolysis.
-
Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add Tert-butyl 2-(piperidin-3-yl)propanoate (1.0 eq, 10.0 mmol), anhydrous, finely powdered K₂CO₃ (2.0 eq, 20.0 mmol), and anhydrous acetonitrile (MeCN) (50 mL).
-
Reagent Addition : Slowly add the alkyl halide (e.g., benzyl bromide or ethyl iodide) (1.05 eq, 10.5 mmol) dropwise via a syringe pump over 30 minutes. Causality: Strict stoichiometric control and slow addition keep the concentration of the electrophile low, favoring mono-alkylation and preventing the formation of quaternary ammonium salts.
-
Heating : Heat the suspension to 60 °C under a nitrogen atmosphere for 8–12 hours.
-
Monitoring : Track the consumption of the secondary amine via LC-MS.
-
Workup : Cool the reaction to room temperature. Filter the heterogeneous mixture through a sintered glass funnel to remove the K₂CO₃ salts, washing the filter cake with additional MeCN (20 mL). Concentrate the combined filtrate under reduced pressure.
-
Isolation : Partition the crude residue between Ethyl Acetate (50 mL) and deionized water (25 mL). Extract, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography as described in Protocol A.
Quantitative Data Summary
The following table summarizes the expected operational parameters and outcomes for both functionalization strategies, allowing researchers to select the optimal route based on their specific electrophile.
| Reaction Parameter | Pathway A: Reductive Amination | Pathway B: Direct Alkylation |
| Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl Halide (R-X) or Sulfonate, K₂CO₃ |
| Optimal Solvent | DCE or DCM | MeCN or DMF |
| Temperature | Room Temperature (20–25 °C) | 60 °C (Mild Heating) |
| Risk of Over-alkylation | Very Low (Iminium mechanism prevents it) | Moderate (Requires precise stoichiometry) |
| Ester Cleavage Risk | Low (Stable to mild AcOH catalyst) | Very Low (Stable to K₂CO₃ / DIPEA) |
| Typical Isolated Yields | 85 - 95% | 70 - 85% |
| Primary Byproducts | Trace reduced alcohol (from aldehyde) | Quaternary ammonium salts, elimination products |
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL: [Link]
-
Title: Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Source: Tetrahedron Letters, 2006, 47(44), 7731-7735. URL: [Link]
Incorporating Tert-butyl 2-piperidin-3-ylpropanoate into peptidomimetics
Application Note: Strategic Incorporation of tert-Butyl 2-(piperidin-3-yl)propanoate into Peptidomimetics
Abstract
This guide details the methodology for incorporating tert-butyl 2-(piperidin-3-yl)propanoate (and its structural analogs) into peptidomimetic sequences. This scaffold acts as a constrained
Part 1: Strategic Rationale & Design
The Pharmacophore
The molecule tert-butyl 2-(piperidin-3-yl)propanoate functions as a bifunctional building block:
-
The Piperidine Nitrogen (Secondary Amine): Serves as the nucleophile for coupling to the C-terminus of a peptide chain or scaffold. Upon acylation, it forms a tertiary amide , inducing cis/trans isomerism that can mimic peptide turns.
-
The Propanoate Tail (Protected Carboxyl): The tert-butyl ester masks the carboxylic acid, which typically serves as the anionic pharmacophore (mimicking Aspartate) in integrin binding motifs.
Conformational Consequences
Unlike linear amino acids, the piperidine ring locks the
Design Decision Matrix: Use this scaffold when your SAR (Structure-Activity Relationship) data suggests:
-
A need to restrict the conformational space of a flexible loop (e.g., RGD loop).
-
Requirement for metabolic stability against proteases (non-natural backbone).
-
Targeting of integrin receptors where a basic-to-acidic distance of ~11-14 Å is required (when coupled to a basic N-terminus).
Part 2: Experimental Protocols
Pre-Synthesis Considerations
-
Storage: Store the scaffold at 2-8°C under argon. The free amine absorbs CO₂ from the air; use the HCl salt if long-term storage is required.
-
Solubility: Highly soluble in DCM, DMF, and NMP.
-
Chirality: Ensure the stereochemistry at the piperidine-3 position and propanoate-2 position matches your target. Racemization is a risk during the synthesis of the scaffold itself, but less so during acylation of the ring nitrogen.
Protocol A: Solution-Phase Coupling (Acylation of the Piperidine)
Context: Attaching an Fmoc-Amino Acid or Carboxylic Acid Linker to the Piperidine Nitrogen.
Challenge: The piperidine nitrogen is a sterically hindered secondary amine. Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly, leading to side reactions.
Recommended Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard due to the neighboring group effect of the pyridine ring in the leaving group (HOAt).
-
Base: DIPEA (Diisopropylethylamine) or Collidine.
-
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid partner (1.2 equiv) and HATU (1.2 equiv) in dry DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes to pre-activate the acid (formation of the OAt-active ester).
-
Note: Do not let the activated ester sit for >10 minutes before adding the amine to avoid guanidinylation side reactions.
-
-
Coupling: Add tert-butyl 2-(piperidin-3-yl)propanoate (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Stir at room temperature under N₂.
-
Time: Secondary amines typically require 2–16 hours.
-
-
Monitoring: Monitor by LC-MS or TLC. The formation of the tertiary amide is often slower than primary amines.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (careful with the t-Bu ester, keep contact time short and cold), and Brine. Dry over Na₂SO₄.[1]
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Context: The scaffold is usually the "N-terminal" cap or added to a resin-bound peptide. If the scaffold is the C-terminus, it is likely attached to the resin via a side-chain linker, as the main chain carboxyl is t-Bu protected.
Scenario: Coupling an Fmoc-Amino Acid to a resin-bound Piperidine scaffold.
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Coupling Cocktail:
-
Fmoc-AA-OH (4.0 equiv)
-
HATU (3.9 equiv)
-
HOAt (4.0 equiv) - Optional but recommended for difficult couplings.
-
DIPEA (8.0 equiv)[2]
-
-
Execution: Double coupling is mandatory .
-
Cycle 1: 1 hour at RT.
-
Cycle 2: 1 hour at RT (fresh reagents).
-
-
Monitoring (CRITICAL):
-
Do NOT use the Kaiser Test. It detects primary amines and will yield a false negative (no color) for the piperidine secondary amine.
-
Use the Chloranil Test.
-
Protocol C: Deprotection (Cleavage)
The tert-butyl ester is acid-labile.
-
Global Deprotection (SPPS): Use TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. This removes the t-Bu group, converting the propanoate ester to the free acid.
-
Selective Deprotection (Solution): If retaining other acid-labile groups is necessary, this scaffold is not orthogonal. For orthogonality, use a Benzyl (Bn) or Methyl (Me) ester analog instead.
Part 3: Data Visualization & Workflows
Figure 1: Synthetic Decision Workflow
Caption: Logic flow for selecting coupling conditions based on the steric environment of the piperidine scaffold.
Table 1: Troubleshooting Coupling Reagents for Secondary Amines
| Reagent | Efficiency (2° Amines) | Risk of Racemization | Recommendation |
| HATU | High | Low (if base < 2.5 eq) | Primary Choice. Best conversion rates for hindered piperidines. |
| PyBOP | Moderate | Low | Good alternative if HATU is unavailable. Slower kinetics. |
| HBTU/TBTU | Low | Low | Avoid. Often fails to drive secondary amine coupling to completion. |
| PyAOP | High | Low | Excellent alternative to HATU; uses HOAt moiety. |
| DIC/Oxyma | Moderate-High | Very Low | Good for microwave-assisted synthesis. |
Part 4: Quality Control & Characterization
-
NMR Rotamers: Be aware that the N-acylated piperidine will show rotameric populations in
H NMR (typically 60:40 or 70:30 split in DMSO- ). Do not mistake these for impurities. High-temperature NMR (at 350K) can coalesce these peaks. -
Mass Spectrometry: The tert-butyl cation (
) is a common fragmentation pattern. -
HPLC: The free acid (post-deprotection) will be significantly more polar than the ester. Use a gradient starting at 5% MeCN (with 0.1% TFA) to ensure retention of the free acid form.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Link
-
De Corte, B. L., et al. (2004).[6] Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins.[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Vojkovsky, T. (1995).[7] Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on the Chloranil Test). Link
-
Müller, G., et al. (2001).[8] Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Bioorganic & Medicinal Chemistry Letters. Link
- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Sources
- 1. peptide.com [peptide.com]
- 2. Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthetic Routes for Tert-butyl 2-(piperidin-3-yl)propanoate
Executive Summary
This application note details a scalable, two-step synthetic protocol for the production of tert-butyl 2-(piperidin-3-yl)propanoate , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents targeting GPCRs and kinase pathways.
Unlike traditional routes that rely on unreliable alkylations or linear Heck couplings (which yield the 3-substituted linear isomer), this protocol utilizes a Pd-catalyzed
Key Advantages of This Protocol:
-
Scalability: Designed for multigram to kilogram batches; avoids column chromatography.
-
Selectivity: Exclusive formation of the branched "2-propanoate" isomer via
-arylation. -
Safety: optimized hydrogenation conditions to mitigate pyrophoric catalyst risks.
-
Purity: Self-validating purification via crystalline salt formation.
Retrosynthetic Analysis & Strategy
The target molecule contains a piperidine ring substituted at the 3-position with a branched propanoate ester. The most robust disconnection is the reduction of the corresponding pyridine precursor, which is accessed via C-C bond formation between commercially available 3-bromopyridine and tert-butyl propionate.
Pathway Overview
-
Step 1: Intermolecular
-Arylation: Coupling of tert-butyl propionate and 3-bromopyridine using a bulky phosphine-ligated Palladium catalyst. -
Step 2: Heterogeneous Hydrogenation: Reduction of the pyridine ring to piperidine using PtO
(Adams' Catalyst) or Rh/C under acidic conditions. -
Step 3: Salt Formation: Isolation of the product as a stable Hydrochloride (HCl) or Oxalate salt to ensure high purity without chromatography.
Figure 1: Strategic synthetic route utilizing Pd-catalyzed
Detailed Experimental Protocols
Step 1: Pd-Catalyzed -Arylation of tert-Butyl Propionate
This step constructs the carbon skeleton. The use of bulky, electron-rich phosphine ligands (e.g.,
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
tert-Butyl Propionate (1.1 equiv)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 equiv)
-
Pd(dba)
(Bis(dibenzylideneacetone)palladium(0)) (1.0 mol%) -
P(
-Bu) (Tri-tert-butylphosphine), 1.0 M in toluene (1.0 mol%) -
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Catalyst Pre-formation: In a glovebox or under strict Argon atmosphere, mix Pd(dba)
and P( -Bu) in a small volume of THF. Stir for 10 minutes until the solution turns a characteristic dark color, indicating active Pd(0)L species generation. -
Enolate Formation: In a separate dry 3-neck flask equipped with a mechanical stirrer and temperature probe, charge tert-butyl propionate and THF. Cool to 0°C.[1]
-
Base Addition: Add LiHMDS dropwise over 15 minutes, maintaining internal temperature < 5°C. Stir for 20 minutes to ensure complete enolate formation.
-
Coupling: Add 3-bromopyridine to the enolate solution. Subsequently, inject the pre-formed catalyst solution.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Process Check: Monitor by HPLC/GC. Completion is defined as <2% remaining 3-bromopyridine.
-
-
Quench & Workup: Quench with saturated NH
Cl solution. Dilute with MTBE (Methyl tert-butyl ether). Separation of phases. Wash organic layer with water and brine. Dry over MgSO and concentrate. -
Purification: The crude oil is typically >90% pure. For high-grade applications, pass through a short silica plug (eluent: Hexanes/EtOAc 4:1) or distill under high vacuum.
Yield: 85–92%
Data:
Step 2: Catalytic Hydrogenation of the Pyridine Core
Reduction of 3-substituted pyridines can be sluggish due to steric hindrance and catalyst poisoning by the basic nitrogen. Utilizing Adams' Catalyst (
Reagents:
-
tert-Butyl 2-(pyridin-3-yl)propanoate (Intermediate from Step 1)
-
PtO
(Adams' Catalyst) (5 wt% loading relative to substrate)[2] -
Solvent: Glacial Acetic Acid (AcOH)[2]
-
Hydrogen Gas (
)
Protocol:
-
Safety Check:
is pyrophoric in the presence of . Ensure reactor is purged with Nitrogen ( ) before and after catalyst addition. -
Loading: Charge the pyridine intermediate and acetic acid into a high-pressure hydrogenation reactor (e.g., Parr reactor).
-
Catalyst Addition: Carefully add
under a blanket of . -
Hydrogenation: Seal reactor. Purge with
(3x) then (3x). Pressurize to 50 bar (approx. 725 psi). Stir vigorously at room temperature for 12–18 hours.-
Note: Heating to 50°C may accelerate the reaction but increases the risk of ester hydrolysis. Room temperature is preferred for scale-up.
-
-
Filtration: Vent
and purge with . Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. -
Workup: Concentrate the filtrate to remove bulk AcOH. The residue is the acetate salt of the product.
Step 3: Salt Formation & Isolation (The "Self-Validating" Step)
To avoid column chromatography and ensure a free-flowing solid, convert the crude amine to its Hydrochloride salt.
Protocol:
-
Dissolve the crude acetate salt residue in dry Et
O or MTBE. -
Cool to 0°C.
-
Add HCl (4.0 M in Dioxane) dropwise until pH < 2. A white precipitate will form immediately.
-
Stir for 1 hour at 0°C to age the crystal.
-
Filter the solid, wash with cold Et
O, and dry under vacuum.
Final Product: tert-Butyl 2-(piperidin-3-yl)propanoate Hydrochloride. Yield: 75–85% (over 2 steps).
Process Workflow & Critical Control Points
The following diagram illustrates the operational workflow, highlighting critical decision points (diamonds) and safety checks (red).
Figure 2: Operational workflow for the synthesis of tert-butyl 2-(piperidin-3-yl)propanoate.
Analytical Data & Troubleshooting
Expected Analytical Profile (HCl Salt)
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Diagnostic t-butyl singlet and methyl doublet. | ||
| Mass Spec (ESI) | [M+H] | Matches C |
| Purity (HPLC) | > 98.0% a/a | Reverse phase C18, Acetonitrile/Water (+0.1% TFA). |
Troubleshooting Guide
-
Issue: Low conversion in Step 1.
-
Cause: Catalyst deactivation by
or moisture. -
Fix: Ensure
quality (it is air-sensitive). Use fresh LiHMDS.
-
-
Issue: Incomplete hydrogenation (Step 2).
-
Issue: Product is an oil/gum instead of solid (Step 3).
-
Cause: Excess solvent or impurities.
-
Fix: Triturate the gum with anhydrous pentane or diethyl ether to induce crystallization.
-
References
-
Hama, T., Hartwig, J. F., et al. (2002).
-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society. [Link] -
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[4] "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society. [Link] -
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link] (For asymmetric considerations).
Sources
Application Note: Functionalization of the Piperidine Ring in Tert-butyl 2-(piperidin-3-yl)propanoate
Executive Summary
This guide details the strategic functionalization of Tert-butyl 2-(piperidin-3-yl)propanoate , a versatile scaffold in medicinal chemistry. The molecule features a secondary amine (piperidine ring) and a tert-butyl ester. The secondary amine serves as a high-reactivity handle for diversity-oriented synthesis (DOS), while the bulky tert-butyl ester acts as an orthogonal protecting group that is stable to basic conditions but labile to acid.
This application note provides three validated protocols for N-functionalization :
-
Buchwald-Hartwig Cross-Coupling (Arylation)
-
Amide Coupling (Acylation)
Chemical Context & Reactivity Analysis[2][3][4][5][6]
Structural Analysis
The scaffold contains two distinct reactive centers with orthogonal protecting group logic:
-
Site A (N1-Position): A nucleophilic secondary amine.[3] It is sterically accessible but influenced by the conformation of the 3-substituted side chain.
-
Site B (Ester): A tert-butyl ester. This group is acid-labile (cleaves with TFA/HCl) but base-stable . This stability profile dictates that N-functionalization must be performed under basic or neutral conditions to preserve the ester for downstream carboxylic acid coupling.
Strategic Decision Tree
The following logic gate determines the optimal synthetic pathway based on the desired R-group.
Figure 1: Synthetic decision tree for selecting the appropriate functionalization protocol based on the target moiety.
Experimental Protocols
Protocol 1: Reductive N-Alkylation (Green Chemistry Focus)
Objective: Introduction of alkyl chains using aldehydes. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred because it is mild, does not reduce the tert-butyl ester, and prevents over-alkylation by selectively reducing the iminium intermediate.
Reagents:
-
Substrate: Tert-butyl 2-(piperidin-3-yl)propanoate (1.0 equiv)
-
Aldehyde: R-CHO (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Procedure:
-
Imine Formation: In a dry vial, dissolve the piperidine substrate (1.0 equiv) and the aldehyde (1.2 equiv) in DCE (0.2 M concentration).
-
Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add STAB (1.5 equiv) in a single portion. Note: Mild gas evolution may occur.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (M+H).
-
Quench: Quench with saturated aqueous NaHCO₃ (base wash is critical to neutralize AcOH).
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Introduction of aryl or heteroaryl rings. Rationale: Nucleophilic aromatic substitution (SNAr) is limited to electron-deficient arenes. Buchwald-Hartwig coupling allows access to electron-rich and neutral aryl systems. Critical Constraint: Strong bases like NaOtBu can hydrolyze or transesterify the tert-butyl ester. We utilize Cs₂CO₃ (weaker base) and RuPhos (specialized for secondary amines) to ensure chemoselectivity.
Reagents:
-
Substrate: Piperidine scaffold (1.0 equiv)[4]
-
Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2 mol%) or RuPhos Pd G4 (2-5 mol%)
-
Ligand: RuPhos (4 mol% if using Pd₂(dba)₃)
-
Base: Cs₂CO₃ (2.0 equiv) [Avoid NaOtBu]
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a glovebox or under Argon, charge a reaction vial with the aryl halide (1.2 equiv), Pd precursor, Ligand, and Cs₂CO₃ (2.0 equiv).
-
Addition: Add the piperidine substrate (1.0 equiv) dissolved in degassed Toluene (0.1 M).
-
Reaction: Seal the vial and heat to 85°C–100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.
-
Purification: Concentrate and purify via silica gel chromatography.
Mechanism & Workflow:
Figure 2: Catalytic cycle for the RuPhos-mediated arylation of the piperidine ring.
Protocol 3: Amide Coupling (Library Generation)
Objective: Rapid generation of amide diversities. Rationale: Standard coupling reagents are compatible. HATU is recommended for steric tolerance near the secondary amine.
Reagents:
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF or DCM
Procedure:
-
Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 5 mins to activate the acid (formation of O-At ester).
-
Stir at RT for 2–4 hours.
-
Note: If the product is lipophilic, aqueous workup (LiCl solution) removes DMF. If polar, direct prep-HPLC is recommended.
QC & Validation Criteria
To ensure the integrity of the tert-butyl ester is maintained throughout functionalization, specific NMR and LCMS markers must be monitored.
Table 1: Quality Control Markers
| Feature | Method | Expected Signal | Failure Mode Indicator |
| t-Butyl Ester | ¹H NMR | Singlet (9H) at ~1.45 ppm | Disappearance = Acid Hydrolysis |
| Piperidine N-H | ¹H NMR | Broad singlet ~2.0-3.0 ppm | Persistence = Incomplete Reaction |
| N-CH₂ (Product) | ¹H NMR | Shifted multiplet ~2.8-3.2 ppm | N/A |
| Mass Spec | LCMS (ESI) | [M+H]⁺ matches Target | [M-56+H]⁺ (Loss of tBu) |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L.[8][9] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.
-
Piperidine Functionalization Guide: "Functionalization of the Piperidine Ring: Application Notes." BenchChem Protocols, 2025.[5]
-
Ester Stability in Coupling: Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Tert-butyl 2-piperidin-3-ylpropanoate Scaffolds
This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis and functionalization of Tert-butyl 2-piperidin-3-ylpropanoate (and its structural analogs), a critical scaffold for integrin antagonists, GPCR ligands, and peptidomimetics.
Part 1: Strategic Overview & Rationale
The synthesis of This compound (and its linear analog tert-butyl 3-(piperidin-3-yl)propanoate) presents specific challenges in conventional thermal synthesis:
-
Thermal Instability: The tert-butyl ester group is acid-labile and prone to thermal elimination (isobutylene loss) at high temperatures over prolonged periods.
-
Reaction Kinetics: The Heck coupling of electron-deficient pyridines (e.g., 3-bromopyridine) with acrylates is notoriously sluggish, often requiring high catalyst loads or extended reflux times that degrade the product.
-
Heterocycle Saturation: Reducing the pyridine ring to a piperidine usually requires high-pressure hydrogenation (50–100 bar) or harsh acidic conditions incompatible with the ester.
The Microwave Solution: Microwave irradiation (MW) resolves these issues by:
-
Superheating: Achieving temperatures (140–180°C) well above the solvent boiling point in sealed vessels, accelerating the Heck reaction from hours to minutes.
-
Wall-Less Heating: Preventing the "hot spots" typical of oil baths, reducing the thermal degradation of the sensitive tert-butyl ester.
-
Activated Hydrogenation: Facilitating rapid pyridine reduction using Transfer Hydrogenation or low-pressure H2 in minutes.
Synthetic Pathway Logic
The most robust route to this scaffold involves a two-stage microwave sequence:
-
MW-Heck Reaction: Coupling 3-bromopyridine with tert-butyl acrylate (or methacrylate for branched isomers) to form the carbon skeleton.
-
MW-Hydrogenation: Simultaneous reduction of the alkene and the pyridine ring to the piperidine.
Figure 1: Strategic workflow for the microwave-assisted construction of the piperidine-propanoate scaffold.
Part 2: Detailed Experimental Protocols
Protocol A: Microwave-Promoted Heck Coupling
This step constructs the carbon chain. For the specific "2-piperidin-3-ylpropanoate" (branched) structure, use tert-butyl methacrylate. For the linear "3-(piperidin-3-yl)propanoate", use tert-butyl acrylate.
Reagents:
-
3-Bromopyridine (1.0 equiv)[1]
-
Tert-butyl acrylate (or methacrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
P(o-tol)₃ (0.04 equiv, 4 mol%) or XPhos for difficult substrates
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 3-bromopyridine (1 mmol) and the acrylate (1.5 mmol) in DMF (3 mL).
-
Catalyst Addition: Add Et₃N (2 mmol), Pd(OAc)₂ (4.5 mg), and P(o-tol)₃ (12 mg).
-
Deoxygenation: Flush the vial with Argon or Nitrogen for 30 seconds and cap immediately.
-
Microwave Irradiation:
-
Temperature: 160 °C
-
Time: 20 minutes
-
Mode: Dynamic (High Absorption)
-
Stirring: High
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is the alkenyl pyridine intermediate.
Critical Note on Regioselectivity: If using tert-butyl methacrylate to target the "2-substituted" propanoate, the Heck reaction may yield a mixture of regioisomers (alpha vs. beta attachment). The microwave conditions favor the thermodynamic product, but isomer separation may be required at this stage.
Protocol B: Microwave-Assisted Hydrogenation (Pyridine Reduction)
This step reduces both the alkene and the pyridine ring to the piperidine in a single pot.
Reagents:
-
Alkenyl Pyridine Intermediate (from Protocol A)
-
Catalyst: PtO₂ (Adam's Catalyst) (10 wt%) or 5% Rh/C
-
Solvent: Ethanol/Acetic Acid (9:1 v/v)
-
Hydrogen Source: H₂ gas (balloon or integrated pressure system) OR Ammonium Formate (5 equiv) for Transfer Hydrogenation.
Procedure:
-
Preparation: Dissolve the intermediate (0.5 mmol) in Ethanol (4 mL) and Acetic Acid (0.5 mL) in a microwave vial.
-
Catalyst: Add PtO₂ (10-15 mg). Caution: PtO₂ is pyrophoric; add under inert atmosphere.
-
Hydrogenation Setup:
-
Method A (Pressure Reactor): Pressurize vial with H₂ (50 psi).
-
Method B (Transfer Hydrogenation): Add Ammonium Formate (2.5 mmol).
-
-
Microwave Irradiation:
-
Temperature: 80 °C
-
Time: 30–45 minutes
-
Max Pressure: Set limit to 15 bar (safety cutoff).
-
-
Work-up: Filter the hot mixture through a Celite pad to remove the catalyst. Wash with Ethanol.
-
Neutralization: Concentrate the filtrate. The residue will be the acetate salt. Dissolve in DCM, wash with saturated NaHCO₃ to obtain the free base.
-
Isolation: The resulting oil is This compound .
Part 3: Quantitative Data & Optimization
Table 1: Optimization of Microwave Heck Coupling (3-Bromopyridine + t-Butyl Acrylate)
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ / PPh₃ | DMF | 140 | 60 | 45 | Incomplete conversion |
| 2 | Pd(OAc)₂ / P(o-tol)₃ | DMF | 140 | 30 | 78 | Good conversion |
| 3 | Pd(OAc)₂ / P(o-tol)₃ | DMF | 160 | 20 | 92 | Optimal conditions |
| 4 | Pd(dppf)Cl₂ | NMP | 180 | 10 | 65 | Significant polymerization |
| 5 | Pd(OAc)₂ (No Ligand) | Water/TBAB | 120 | 20 | 30 | Poor solubility |
Table 2: Hydrogenation Conditions Comparison
| Method | Catalyst | H2 Source | Temp | Time | Conversion (Py->Pip) |
| Thermal | Pd/C | H2 (1 atm) | 80°C | 24 h | < 20% |
| MW | Pd/C | H2 (50 psi) | 80°C | 45 min | 60% |
| MW | PtO₂ | H2 (50 psi) | 80°C | 30 min | > 98% |
| MW | Pd/C | HCOONH₄ | 100°C | 15 min | 85% (Some ester cleavage) |
Part 4: Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (CDCl3):
-
Mass Spectrometry: Look for [M+H]+ = 228.1 (approx, depending on exact isomer).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common synthetic failures in this protocol.
References
-
Microwave-Assisted Heck Coupling in Ionic Liquids: Li, A. Y. "High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating." Organic Letters, 2002.
-
Microwave Hydrogenation of Pyridines: "Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds." Bentham Science, 2016.
-
General Microwave Synthesis of Piperidines: "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Chimica Oggi, 2021.
-
Heck Reactions with Acrylates: "Heck cross coupling of aryl (heteroaryl) bromides with t-butyl acrylate." ResearchGate, 2010.
-
Synthesis of Piperidinyl-Propanoates (Analogous Protocols): "Microwave-assisted synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids." PubMed, 2009.
Sources
Application Note: Optimized Coupling Protocols for Tert-butyl 2-(piperidin-3-yl)propanoate
Strategic Analysis & Substrate Profile
The Substrate Challenge
The coupling of Tert-butyl 2-(piperidin-3-yl)propanoate presents a classic "Steric-Electronic Conflict" in medicinal chemistry. While the secondary amine (piperidine) is inherently nucleophilic (
Key Chemical Constraints:
-
Steric Hindrance: The C3-substituent creates a "picket fence" effect, retarding the approach of activated electrophiles.
-
Acid Sensitivity: The tert-butyl ester is acid-labile. Protocols generating strong mineral acids (e.g., unbuffered EDC·HCl couplings) or requiring acidic workups must be avoided to prevent premature deprotection to the free acid.
-
Epimerization Risk: While the piperidine C3 center is relatively stable, the
-center of the incoming carboxylic acid is highly prone to racemization due to the slow kinetics of the hindered coupling, which allows the oxazolone pathway to compete with amide formation.
Reagent Selection Matrix
We evaluated three primary coupling systems based on Conversion, Epimerization Control, and Scalability.
| Feature | HATU / COMU (Discovery) | T3P (Propylphosphonic Anhydride) (Process) | Ghosez's Reagent (Difficult) |
| Mechanism | Uronium/Guanidinium active ester | Cyclic anhydride activation | |
| Reactivity | Highest (Fast kinetics) | High (Driven by entropy) | High (Highly electrophilic) |
| Epimerization | Low (if base is controlled) | Lowest (No oxazolone formation) | Moderate (Base dependent) |
| Purification | Difficult (Tetramethylurea byproducts) | Excellent (Water-soluble byproducts) | Good (Volatile byproducts) |
| Safety | Explosion risk (HATU); COMU is safer | Safe, non-toxic, thermal stability | Moisture sensitive |
| Recommendation | < 100 mg screenings | > 1 g scale-up & GMP | Extremely hindered acids |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the optimal protocol based on the carboxylic acid partner's properties.
Figure 1: Strategic decision matrix for coupling reagent selection.
Detailed Experimental Protocols
Protocol A: High-Throughput Discovery (HATU/COMU)
Best for: Small scale, valuable acids, and ensuring reaction completion.
Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). COMU is a safer "green" alternative (Oxyma-based) with a built-in colorimetric endpoint (yellow
Materials:
-
Substrate: Tert-butyl 2-(piperidin-3-yl)propanoate (1.0 equiv)
-
Acid: Carboxylic Acid Partner (1.1 equiv)
-
Reagent: HATU or COMU (1.1 - 1.2 equiv)
-
Base: DIPEA (Hunig's Base) (2.5 - 3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (
). Add DIPEA (1.0 equiv) and stir for 2 minutes. -
Activation: Add HATU/COMU (1.1 equiv). Stir for 5–10 minutes. Note: Solution may turn yellow/orange.
-
Coupling: Add the piperidine substrate (1.0 equiv) dissolved in minimal DMF along with the remaining DIPEA (1.5–2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
QC Check: Monitor by LCMS. If incomplete after 4h, add 0.1 equiv HOAt (catalyst).
-
-
Workup: Dilute with EtOAc. Wash with sat.
( ), Water ( ), and Brine ( ). Dry over .[1] -
Purification: Flash chromatography (usually 0-50% EtOAc/Hex).
Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: >1g scale, avoiding epimerization, and simplified workup.
Rationale: T3P acts as a kinetic water scavenger. It does not generate reactive intermediates that are prone to racemization (like O-acylureas). The by-products are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.
Materials:
-
Substrate: Tert-butyl 2-(piperidin-3-yl)propanoate (1.0 equiv)
-
Acid: Carboxylic Acid Partner (1.1 equiv)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 - 4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Green solvent)[2]
Step-by-Step:
-
Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), Piperidine Substrate (1.0 equiv), and Base (3.5 equiv) in EtOAc (
).-
Note: High concentration is beneficial for T3P kinetics.
-
-
Cooling: Cool the mixture to
. -
Addition: Dropwise add T3P solution (1.5 equiv) over 10–20 minutes.
-
Exotherm Control: Maintain internal temp
.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup (The "Wash-Only" Purification):
-
Add water (volume equal to reaction solvent).[1] Stir vigorously for 15 min.
-
Separate phases.
-
Wash Organic layer: 10% Citric Acid (removes Pyridine), sat.
(removes excess acid/T3P byproducts), Brine.
-
-
Isolation: Concentrate organic layer. Often yields pure foam/oil.
Mechanism of Action (T3P)
Understanding the T3P cycle is crucial for troubleshooting. Unlike carbodiimides, T3P drives the reaction by releasing a cyclic phosphonate byproduct that is strictly water-soluble.
Figure 2: Activation pathway of T3P. The mixed anhydride intermediate is sterically shielded, reducing racemization.
Troubleshooting & Critical Parameters
Low Conversion
-
Symptom: LCMS shows starting amine remaining after 24h.
-
Cause: Steric clash prevents the amine from attacking the activated ester.
-
Solution:
-
Switch Solvent: Use DMF or NMP instead of EtOAc (for T3P). Higher polarity stabilizes the transition state.
-
Increase Temp: Heat to
. Caution: Monitor t-Butyl ester stability. -
Catalyst: Add 0.1 equiv 4-DMAP (if using EDC) or HOAt (if using HATU).
-
Epimerization (Racemization)
-
Symptom: Splitting of peaks in HPLC or complex NMR signals (diastereomers).
-
Cause: Base-mediated proton abstraction from the activated acid.
-
Solution:
-
Switch Base: Move from DIPEA (
) to TMP (2,4,6-Collidine) ( ) or Pyridine . -
Switch Reagent: Use T3P exclusively. It is the gold standard for retaining chirality.
-
Order of Addition: Ensure the acid is fully activated at
before adding the amine.
-
t-Butyl Ester Cleavage
-
Symptom: Appearance of [M-56] mass peak (loss of isobutylene).
-
Cause: Acidic byproducts (HCl from EDC, or Phosphoric acid from T3P) accumulating in unbuffered solution.
-
Solution: Ensure Base Stoichiometry is
equiv relative to the coupling reagent.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Sigma-Aldrich. "COMU - Safer and More Efficient Coupling Reagent." Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature. Link
Sources
Troubleshooting & Optimization
Purification methods for removing impurities from Tert-butyl 2-piperidin-3-ylpropanoate
This technical guide is structured as a specialized support center resource for researchers working with Tert-butyl 2-piperidin-3-ylpropanoate . It prioritizes chemical stability (specifically the acid-labile tert-butyl ester) and the amphiphilic nature of the piperidine ring.
Topic ID: PUR-TB-PIP-03 | Version: 2.1 | Status: Active Role: Senior Application Scientist
Molecule Profile & Purification Strategy
Compound: this compound Key Functionalities:
-
Secondary Amine (Piperidine): Highly basic (
). Prone to "tailing" on silica and forming stable salts. -
Tert-butyl Ester: Hydrophobe. Critical Stability Warning: Stable to base, but highly labile to strong acids (cleaves to carboxylic acid).
The Core Challenge: You must purify a strong base (amine) without using the strong acids typically used to manipulate solubility, as they will destroy your ester protecting group.
Decision Matrix: Selecting Your Workflow
Use the following logic flow to determine the safest purification route for your crude mixture.
Figure 1: Strategic decision tree for purification based on crude mixture characteristics.
Troubleshooting Guides & Protocols
Method A: Flash Chromatography (The "Tailing" Fix)
Issue: The product streaks across the column or never elutes due to interaction with acidic silanols.
Theory: Standard silica is slightly acidic (
Protocol:
-
Stationary Phase: Use Amine-functionalized silica (NH-Silica) if available. It eliminates the need for mobile phase modifiers.
-
Standard Silica Modifier: If using standard silica, you must treat the mobile phase.
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
.
-
-
Gradient: Run 0%
10% Solvent B over 15 CV (Column Volumes).
Data: Mobile Phase Efficiency
| Solvent System | Additive | Tailing Factor (
Method B: "Soft" Acid-Base Extraction
Issue: You need to wash away non-basic impurities, but standard 1M HCl cleaves your tert-butyl ester. Theory: You need an acid strong enough to protonate the amine (pKa ~11) but weak enough to leave the t-butyl ester intact.
Workflow Diagram:
Figure 2: The "Soft Acid" extraction protocol designed to preserve acid-labile esters.
Protocol:
-
Dissolve crude oil in Ethyl Acetate (EtOAc).
-
The Critical Step: Extract with 0.5M Citric Acid or 10%
(pH 4-5) .-
Why? These weak acids protonate the piperidine but are too mild to hydrolyze the t-butyl ester rapidly at room temperature.
-
-
Discard the organic layer (removes non-basic impurities).
-
Basify the aqueous layer to pH > 12 using cold 2M NaOH or saturated
. -
Extract immediately with DCM, dry over
, and concentrate.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC after using TFA/DCM. What happened? A: You likely cleaved the tert-butyl ester.
-
Diagnosis: The new spot is likely the free carboxylic acid (2-piperidin-3-ylpropanoic acid) or its TFA salt. It will be much more polar (lower
). -
Fix: Never use TFA with tert-butyl esters unless deprotection is the goal. If you must lower pH for HPLC, use Ammonium Acetate or Formic Acid (0.1%) and keep run times short.
Q2: My product is an oil. How can I get a solid? A: Piperidine esters are often oils as free bases. To obtain a solid, form a salt with a weak organic acid .
-
Recommendation: Try Oxalic Acid or Fumaric Acid .
-
Protocol: Dissolve 1 eq of amine in Acetone or
. Add 1 eq of Oxalic acid dissolved in a minimum amount of Acetone. The oxalate salt often crystallizes nicely and purifies the compound via recrystallization. Avoid HCl gas if possible, as excess HCl can attack the ester over time.
Q3: I have Palladium contamination (grey color). Column didn't fix it. A: Palladium often "streaks" with amines.
-
Solution: Use a scavenger resin like SiliaMetS® Thiol or TMT .
-
Quick Fix: Stir your crude solution in EtOAc with activated carbon (charcoal) for 1 hour at 40°C, then filter through a Celite pad. This typically removes >90% of Pd residues.
Q4: Can I distill this molecule? A: High vacuum distillation is risky.
-
Reason: While the molecular weight allows it, the high boiling point required might thermally eliminate the tert-butyl group (isobutylene release).
-
Limit: Do not exceed 80-90°C pot temperature. Kugelrohr distillation is preferred over fractional distillation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability profiles of tert-butyl esters against various acids and bases).
-
BenchChem Technical Support. (2025). Purification of Bulky Amines by Chromatography. (Protocols for amine tailing and mobile phase modifiers).
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Essential for identifying solvent traps in viscous piperidine oils).
-
Sigma-Aldrich. (2025). Tert-Butyl 3-(piperidin-4-yl)propanoate Product Safety & Handling. (Safety data and physical properties).
-
Organic Chemistry Portal. (2024). Tert-Butyl Esters: Preparation and Cleavage. (Mechanistic details on acid sensitivity).
Sources
Troubleshooting acid-catalyzed hydrolysis of tert-butyl esters
Welcome to the Advanced Synthesis Technical Support Center.
Topic: Acid-Catalyzed Hydrolysis of tert-Butyl Esters Ticket ID: TBU-HYD-001 Support Level: Tier 3 (Senior Application Scientist)
Overview: The Deceptive Simplicity of the t-Butyl Group
You are likely here because a "standard" deprotection failed. While the tert-butyl (t-Bu) ester is a cornerstone of peptide synthesis and small molecule protection due to its stability against nucleophiles, its removal is not a simple hydrolysis.
Unlike primary esters which undergo
The Core Problem: Successful deprotection is not just about breaking the ester bond; it is about managing the life-cycle of the generated carbocation . If you do not trap this cation, it will either re-attach to your product (equilibrium) or alkylate your molecule (irreversible damage).
Module 1: Mechanism & The "Gold Standard" Protocol
To troubleshoot, you must visualize the invisible enemy: the t-butyl cation.
The Pathway
-
Protonation: Acid protonates the carbonyl oxygen.
-
Cleavage (RDS): The
bond breaks, releasing the stable t-butyl cation and the free carboxylic acid. -
Fate of Cation: The cation eliminates a proton to form isobutylene (gas) OR is trapped by a nucleophile (scavenger).
Figure 1: The
Standard Operating Procedure (SOP)
-
Reagent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 v/v).[1]
-
Scavenger: Triisopropylsilane (TIS) (2.5% v/v).[2]
-
Temperature: Room Temperature (20–25 °C).
-
Time: 1–4 hours.
Module 2: Troubleshooting Incomplete Deprotection
User Issue: "I stirred it for 4 hours in 50% TFA, but LCMS shows 40% starting material."
Diagnosis: The reaction is likely stuck in equilibrium. The t-butyl cation eliminates to isobutylene, but in strong acid, isobutylene is easily re-protonated to the cation, which can re-attack the carboxylic acid to regenerate the ester [1].
Corrective Actions:
| Variable | Adjustment | Scientific Rationale |
| Concentration | Increase TFA to 90–95% (Neat). | |
| Equilibrium | Add Triisopropylsilane (TIS) .[1][2][3] | TIS irreversibly traps the cation via hydride transfer, forming inert isobutane. This removes the cation from the equilibrium, driving the reaction forward (Le Chatelier’s principle). |
| Acid Type | Switch to 4M HCl in Dioxane . | If TFA is too weak (rare), HCl provides a lower pKa. Warning: Dioxane can form peroxides; ensure fresh reagents. |
| Temperature | Heat to 35–40 °C . | Increases rate constant |
Module 3: The "Mass +56" Error (Side Reactions)
User Issue: "My product mass is correct, but I see a significant impurity at M+56."
Diagnosis: You are a victim of Electrophilic Aromatic Substitution . The t-butyl cation is a "hard" electrophile. If it isn't trapped, it will attack electron-rich side chains in your molecule.
Vulnerable Residues:
-
Tryptophan (Trp): Indole ring alkylation (Major offender).[4]
-
Tyrosine (Tyr): Ortho-alkylation of the phenol.
-
Methionine (Met): S-alkylation (forming sulfonium salts).
-
Cysteine (Cys): S-alkylation (re-protection).[4]
The Solution: The Scavenger Cocktail You must provide a "nucleophilic sink" that is more reactive than your molecule.
Recommended Cocktails:
| Cocktail Name | Composition (v/v) | Best For... |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Peptides with Cys/Met/Trp. The heavy artillery. Phenol/Thioanisole protect aromatic rings; EDT protects Cys [3]. |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General Purpose. Good for molecules with Trp but no Met/Cys. |
| TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | Small Molecules. Simple, easy to evaporate. Water hydrolyzes t-butyl trifluoroacetate esters. |
Critical Note: Never use 100% TFA on a substrate with Tryptophan. You will permanently alkylate the indole ring.
Module 4: Substrate-Specific Challenges
Q: My molecule has an acid-labile trityl group I want to keep. Can I remove the t-butyl ester selectively?
-
A: No. Trityl is much more acid-labile than t-butyl. You cannot remove a t-butyl ester (requires strong acid) while keeping a trityl group (cleaves in 1% TFA). You must redesign your protecting group strategy (e.g., use an Allyl ester).
Q: My compound precipitates in TFA. What do I do?
-
A: Solubility is crucial for the mechanism.
-
Co-solvent: Use Hexafluoroisopropanol (HFIP) mixed with DCM/TFA. HFIP is a potent solvent for peptides and stabilizes carbocations, aiding the reaction.
-
Alternative Acid: Formic Acid (neat) is an excellent solvent and strong enough to cleave t-butyl esters, often with cleaner impurity profiles for hydrophobic peptides.
-
Q: I have an acid-sensitive amide bond. TFA is too harsh.
-
A: Use Silica Gel supported conditions or Phosphoric Acid .
-
Protocol: 85%
in Toluene, stir at 60°C. This is a biphasic, milder method often used in process chemistry to avoid TFA traces [4].
-
Module 5: Workflow Visualization
Use this decision tree to select your experimental conditions.
Figure 2: Decision matrix for selecting reagents and troubleshooting outcomes.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyl group."[5] International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Refer to Chapter 5: Carboxylic Acids). Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 36(3), 255-266. Link
-
Li, B., et al. (2006).[7] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[5][7] The Journal of Organic Chemistry, 71(24), 9045–9050. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
Minimizing side reactions during the synthesis of piperidine propanoates
Troubleshooting & Side Reaction Mitigation Guide
Welcome to the Technical Support Center. Designed for medicinal chemists and drug development professionals, this guide addresses the critical bottlenecks in the esterification of 4-piperidinols to piperidine propanoates. As a Senior Application Scientist, I have structured this documentation to move beyond basic procedural steps—focusing instead on the underlying chemical causality and providing self-validating protocols to ensure high-fidelity synthesis.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing significant elimination (tetrahydropyridine formation) during the acylation of 4-piperidinols? Causality: The conversion of 4-piperidinols to propanoate esters is frequently complicated by dehydration (elimination) to form a tetrahydropyridine derivative [[1]](). This occurs because the newly formed ester (or the protonated alcohol intermediate) acts as an excellent leaving group. If the reaction temperature exceeds 20°C or if the localized concentration of HCl (generated from propionyl chloride) is too high, the acidic environment rapidly catalyzes the E1/E2 elimination of the ester 1. Mitigation: Maintain strict temperature control (0°C to 5°C during addition) and use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl immediately upon formation.
Q2: My LC-MS shows a mass corresponding to an N-propionyl byproduct. How do I favor O-acylation over N-acylation? Causality: The lone pair on the piperidine nitrogen is significantly more nucleophilic than the secondary hydroxyl group at the 4-position. If your starting material is a secondary piperidine (unprotected N-H), propionyl chloride will preferentially attack the nitrogen to form an amide, which is thermodynamically more stable than the target O-ester 2. Mitigation: Implement a robust protecting group strategy (e.g., N-Boc or N-Benzyl) prior to the esterification step. If the N-alkyl group is part of the final drug molecule, ensure the N-alkylation is 100% complete and purified before attempting the O-acylation [[3]]().
Q3: The yield of my piperidine propanoate drops significantly after aqueous workup. What is causing this? Causality: Piperidine propanoates—particularly those structurally related to ultra-short-acting opioids like remifentanil—are highly susceptible to ester hydrolysis 4. Exposure to strong aqueous bases (like NaOH) or extended time in unbuffered aqueous solutions during workup rapidly cleaves the ester back to the piperidinol and propanoic acid (monocarboxylic acid degradant) 4. Mitigation: Quench the reaction strictly with cold, saturated aqueous sodium bicarbonate (NaHCO3) to maintain a slightly alkaline but gentle pH (approx. 8.0), followed by immediate organic extraction 3.
Part 2: Mechanistic Pathway Visualization
Mechanistic pathways of piperidine propanoate synthesis and common side reactions.
Part 3: Quantitative Data on Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of the target O-ester versus the formation of critical side products.
| Acylating Agent | Base | Solvent | Temp (°C) | Target O-Ester Yield (%) | Elimination Byproduct (%) | Hydrolysis Degradant (%) | N-Amide Byproduct (%) |
| Propionyl Chloride | Et₃N | DCM | 25 | 62.0 | 18.5 | 4.0 | < 1.0 |
| Propionyl Chloride | DIPEA | DCM | 0 to 5 | 94.5 | < 1.0 | < 1.0 | < 1.0 |
| Propionic Anhydride | Pyridine | THF | 65 (Reflux) | 71.0 | 22.0 | 2.5 | < 1.0 |
| Propionyl Chloride | None | DCM | 25 | 12.0 | 65.0 | 8.0 | < 1.0 |
| Propionyl Chloride | NaOH (aq) | Water/DCM | 0 | 45.0 | 5.0 | 48.0 | < 1.0 |
Part 4: Self-Validating Experimental Protocol
A self-validating protocol contains built-in diagnostic checks that confirm the success of the current step before allowing the user to proceed. This prevents cascading failures during the synthesis of N-protected piperidine propanoates.
Step 1: Preparation & Moisture Control
-
Action: Dry the N-substituted 4-piperidinol (1.0 eq) under high vacuum for 2 hours.
-
Validation Check: Perform a Karl Fischer titration on a small sample. It must read <100 ppm water. Causality: Excess moisture directly consumes propionyl chloride, generating propanoic acid and HCl, which heavily catalyzes the elimination side reaction.
Step 2: Solvent & Base Addition
-
Action: Dissolve the substrate in anhydrous Dichloromethane (DCM) (10 mL/g). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.05 eq).
-
Validation Check: Remove a 10 µL aliquot and spot it on wet pH paper; it must read strongly basic (pH > 10). Causality: This ensures sufficient buffering capacity against the incoming acid generation.
Step 3: Acylation (Temperature Critical)
-
Action: Cool the reactor to 0°C using an ice/brine bath. Add propionyl chloride (1.1 eq) dropwise over 30 minutes via a syringe pump.
-
Validation Check: Monitor the internal temperature probe. The temperature must not exceed 5°C. Causality: A sudden temperature spike indicates an uncontrolled exothermic reaction, correlating directly with increased elimination byproducts.
Step 4: Reaction Monitoring
-
Action: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature (20°C).
-
Validation Check: Analyze via LC-MS. The disappearance of the starting material mass and the presence of the target mass (M+H) without the M-18 (loss of water) peak confirms successful O-acylation without elimination.
Step 5: Quench & Hydrolysis Prevention
-
Action: Cool the mixture back to 0°C. Quench slowly with cold, saturated aqueous NaHCO₃ (10 mL/g). Extract immediately with DCM (3 x 10 mL).
-
Validation Check: Measure the aqueous layer with a pH meter. It must test at pH 7.5–8.0. Causality: A highly basic pH (>9) will initiate ester hydrolysis, degrading the product back to the monocarboxylic acid.
Part 5: References
-
Title: 1 Source: nih.gov
-
Title: 2 Source: researchgate.net
-
Title: 4 Source: googleapis.com
-
Title: 3 Source: tandfonline.com
Sources
- 1. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing racemization of chiral centers in piperidine derivatives
Welcome to the Chiral Piperidine Stability Center .
This guide is engineered for medicinal chemists and process scientists encountering stereochemical erosion in piperidine scaffolds—specifically at the C2 (α-amino) and C3 positions. Unlike open-chain amines, the piperidine ring imposes conformational constraints that can accelerate racemization through ring strain release and specific orbital alignments.
Module 1: The Mechanistic Diagnostics
"Why is my enantiomeric excess (ee) dropping?"
Before optimizing conditions, you must identify the active racemization pathway. In piperidine derivatives (particularly pipecolic acid analogs), three distinct mechanisms drive stereochemical loss.
The Racemization Triad
The following decision tree illustrates the three primary failure modes based on your reaction conditions.
Figure 1: Diagnostic flowchart identifying the root cause of stereochemical erosion based on reaction class.
Deep Dive: The C2-Proton Acidity
The C2 proton in
-
The Problem: In the cis-rotamer of
-acyl piperidines, the C2-H bond is often aligned parallel to the carbonyl -system, lowering the pKa significantly compared to open-chain analogs. -
The Oxazolone Pathway: During peptide coupling, the activated carboxylate attacks the carbamate/amide carbonyl oxygen. This forms a 5-membered oxazolone (azlactone) intermediate. The C2 proton on this ring is highly acidic (pKa ~9-10), leading to rapid equilibration of enantiomers before the amine nucleophile attacks [1].
Module 2: Synthetic Protocol Optimization
"How do I stop it?"
Protocol A: Peptide Coupling of Pipecolic Acid
Coupling 2-substituted piperidine-2-carboxylic acid (Pipecolic acid) is the most frequent source of error. Standard EDC/HOBt conditions often fail to maintain >98% ee.
The Golden Standard: Oxyma/DIC vs. HATU While HATU is a powerful coupling reagent, the required base (DIPEA) often triggers oxazolone formation. The Oxyma Pure/DIC system creates a highly reactive ester at neutral/acidic pH, bypassing the need for tertiary amines during the activation step [2].
Recommended Workflow:
-
Solvent: DMF or DMAc (DCM is often too slow, allowing time for racemization).
-
Base Selection: If a base is required (e.g., using HCl salts), swap DIPEA (pKa ~10.7) for 2,4,6-Collidine (pKa ~7.4). The steric bulk of collidine prevents it from deprotonating the C2 position while still neutralizing the acid salt.
-
Additives: Always use HOAt or Oxyma Pure.
| Coupling Reagent | Base Requirement | Racemization Risk | Recommendation |
| HATU | High (DIPEA/NMM) | High | Avoid for chiral C2-piperidines unless necessary. |
| T3P (Propylphosphonic anhydride) | High (DIPEA/NMM) | Low | Excellent for scale-up; low epimerization. |
| DIC / Oxyma Pure | None (Neutral) | Very Low | Primary Recommendation for high ee. |
| EDC / HOBt | None | Moderate | Older method; often slower, leading to side reactions. |
Protocol B: Lithiation of N-Boc-Piperidine
Functionalizing the C2 position via lithiation (Beak-Lee methodology) is prone to racemization if the "Boc-rotamer dynamics" are ignored.
Critical Parameter: Temperature & Rotamers N-Boc-piperidine exists as two rotamers.[1] Lithiation occurs faster than rotamer interconversion at -78°C. If you warm the reaction above -50°C, the lithiated species can racemize or undergo Retro-Mannich ring opening [3].
Step-by-Step Protocol:
-
Cooling: Cool THF solution of N-Boc-piperidine and TMEDA (1.2 equiv) to -78°C .
-
Lithiation: Add s-BuLi dropwise. Stir for exactly 30-60 minutes .
-
Warning: Stirring >2 hours increases racemization risk.
-
-
Transmetallation (Optional but Recommended): Transmetallate with
or if the electrophile is not highly reactive. This "locks" the stereocenter. -
Quench: Add electrophile at -78°C and warm slowly only after 1 hour.
Module 3: Troubleshooting & FAQs
Q: I used Fmoc-Pipecolic acid, and the coupling went fine, but I lost ee during deprotection. Why? A: Standard Fmoc removal uses 20% piperidine in DMF.[2] The basicity of piperidine (pKa 11.2) can deprotonate the C2-H of the product amide.
-
Fix: Use 5% DBU / 2% Piperidine in DMF for shorter times (5-10 mins). DBU is a stronger base but non-nucleophilic, and the shorter contact time minimizes C2-deprotonation risk while cleaving the Fmoc group efficiently.
Q: Can I use acid chlorides for coupling pipecolic acid? A: Absolutely not. Converting an N-protected amino acid to an acid chloride almost guarantees oxazolone formation and total racemization. Use mixed anhydrides (IBCF) or active esters (T3P/Oxyma) instead.
Q: My product racemized during workup. What happened?
A: You likely performed a standard base wash (
-
Fix: Use a buffered workup . Quench reactions with Phosphate Buffer (pH 6-7) rather than strong acids or bases. Keep extraction times short and avoid heating during rotary evaporation (bath < 35°C).
Q: Is there a difference between 2-substituted and 3-substituted piperidines regarding stability? A: Yes. 2-substituted piperidines are significantly more prone to racemization due to the inductive effect of the adjacent nitrogen and the stability of the oxazolone intermediate. 3-substituted variants are generally stable to standard coupling conditions but can racemize if subjected to strong thermodynamic equilibration conditions (e.g., refluxing in alkoxide bases).
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Stead, D., & O'Brien, P. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(11), 5300–5308. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron, 60(11), 2447-2467. Link
Sources
Technical Support Center: Strategies for Scale-Up of Tert-butyl 2-piperidin-3-ylpropanoate Manufacturing
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the manufacturing scale-up of Tert-butyl 2-piperidin-3-ylpropanoate. It is designed as a practical resource, offering troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during process development and implementation.
Section 1: Core Principles of Scale-Up
Transitioning a synthetic process from the laboratory bench to a manufacturing plant introduces complexities beyond simple multiplication of quantities.[1][2] Core challenges revolve around maintaining control over reaction parameters when surface area-to-volume ratios decrease, demanding a shift in perspective from chemical synthesis to chemical engineering.
Frequently Asked Questions (FAQs): General Scale-Up
Q1: What are the primary challenges when scaling up the synthesis of piperidine derivatives like this one?
A: The three most significant challenges are:
-
Heat Management: Exothermic reactions, particularly the catalytic hydrogenation of the pyridine precursor, generate significant heat.[3] In large reactors, the surface area available for cooling does not increase proportionally with the reaction volume, creating a high risk of thermal runaway if not managed with appropriate cooling systems and controlled reagent addition.[3]
-
Mass Transfer & Mixing: Achieving homogenous mixing in a large-scale reactor is difficult.[1][2] For the hydrogenation step, this is critical for ensuring efficient contact between the substrate, the gaseous hydrogen, and the solid catalyst. Poor mixing can lead to slow or incomplete reactions and the formation of impurities.[4]
-
Safety & Handling: Handling large quantities of flammable hydrogen gas, pyrophoric catalysts (like Palladium on Carbon), and flammable solvents requires stringent safety protocols, specialized equipment, and robust engineering controls to prevent fires or explosions.[5][6]
Q2: How should we select the optimal synthetic route for manufacturing?
A: The most direct and atom-economical route for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7] For large-scale manufacturing of this compound, the key considerations for route selection are:
-
Cost of Goods (CoG): The price and availability of starting materials, catalysts, and solvents are paramount.
-
Process Safety: The hydrogenation step is high-risk. A route that operates at lower pressures and temperatures is preferable.[8]
-
Efficiency & Throughput: The chosen route should be high-yielding and minimize the number of unit operations (e.g., reactions, distillations, filtrations) to maximize plant efficiency.[9]
-
Waste Management: Consider the environmental impact and cost of waste streams generated by the process.
Section 2: The Manufacturing Workflow: A Troubleshooting Guide
The most common manufacturing route involves the catalytic hydrogenation of a suitable pyridine precursor. This section breaks down the key steps and addresses potential issues.
Caption: Manufacturing workflow for this compound.
Step 1: Catalytic Hydrogenation
This is the most critical and hazardous step in the synthesis. It involves the reduction of a pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst.[7][10]
Q3: My hydrogenation reaction is running very slowly or has stalled. What are the common causes?
A: Stalled hydrogenations are a frequent scale-up issue. The root cause is often related to catalyst activity or mass transfer limitations.[11]
| Probable Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials for impurities (sulfur, halides). | Source higher purity starting materials or add a purification step for the precursor. Increase catalyst loading as a temporary measure. |
| Catalyst Deactivation | Catalyst appears agglomerated or has lost its free-flowing nature. | Ensure proper inerting of the reactor before catalyst addition. Handle catalyst under a nitrogen blanket to prevent exposure to air.[5] |
| Poor H₂ Mass Transfer | Hydrogen uptake is slow despite sufficient pressure. | Increase agitation speed to improve gas dispersion. Ensure the reactor's sparging system is functioning correctly. |
| Low Hydrogen Pressure | Pressure gauge shows a drop or is below the target setpoint. | Check for leaks in the reactor system and hydrogen supply lines. Ensure the H₂ supply is adequate for the batch size. |
| Incorrect Temperature | The reaction temperature is below the optimal range. | Verify thermocouple calibration. Ensure the reactor heating/cooling jacket is functioning correctly to maintain the setpoint. |
Q4: I'm observing significant by-product formation. How can I improve selectivity?
A: Selectivity issues often arise from overly harsh conditions or an inappropriate choice of catalyst.
-
Issue: De-benzylation (if an N-benzyl precursor is used). This occurs when using Palladium (Pd) catalysts, which are aggressive for hydrogenolysis.
-
Solution: Switch to a Platinum (Pt) or Rhodium (Rh) based catalyst, such as PtO₂ or Rh₂O₃, which are less prone to causing de-benzylation. Acidic conditions can also favor ring reduction over de-benzylation.
-
-
Issue: De-esterification (hydrolysis of the tert-butyl ester). This can happen if the reaction is run for too long or under overly acidic or basic conditions.
-
Solution: Monitor the reaction closely by HPLC or GC and stop it once the starting material is consumed. Ensure the pH is controlled during work-up.
-
-
Issue: Incomplete Reduction (Tetrahydropyridine Impurities). This is a sign of a stalled reaction.
-
Solution: Refer to the troubleshooting guide for stalled reactions (Q3). A fresh charge of catalyst may be required.
-
Q5: What are the essential safety procedures for handling hydrogenation catalysts on a large scale?
A: Hydrogenation catalysts like Palladium on Carbon (Pd/C) are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry.[6]
-
Never handle dry catalyst in the open air. Catalysts should be charged to the reactor as a slurry in a suitable solvent or under a strict nitrogen or argon blanket.[5]
-
Inert the Reactor: Before charging the catalyst, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[5]
-
Filtration Safety: After the reaction, the catalyst must be filtered. The filter cake should never be allowed to dry in the air. It should be kept wet with solvent until it can be safely quenched or stored underwater in a designated, labeled container.
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and chemical-resistant gloves are mandatory.[12]
Caption: Troubleshooting decision tree for a stalled hydrogenation reaction.
Step 2: Work-up and Isolation
After the reaction is complete, the catalyst must be removed and the product isolated from the reaction mixture.
Q6: Catalyst filtration is extremely slow. How can we speed it up?
A: Fine catalyst particles can clog filter media.
-
Use a Filter Aid: Add a pad of a filter aid like Celite® to the filter before starting the filtration. You can also add the filter aid directly to the reaction mixture and stir for 15-30 minutes before filtering. This creates a more porous filter cake.
-
Nitrogen Pressure: Apply a low, controlled nitrogen pressure to the top of the reactor or filter to push the solvent through more quickly. Do not exceed the pressure rating of your equipment.
-
Optimize Filter Type: For very large scales, consider enclosed filtration systems like a Nutsche filter dryer, which are designed for safe and efficient solid-liquid separation.
Q7: We are struggling with persistent emulsions during the aqueous wash. How can this be resolved?
A: Emulsions are common when mixing organic solvents with aqueous layers, especially when salts or fine particulates are present.
-
Add Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel or reactor. The increased ionic strength of the aqueous phase often helps to break the emulsion.[13]
-
Change Solvent: If possible, switch to a more non-polar organic solvent that has lower miscibility with water.
-
Allow Time: Sometimes, simply letting the mixture stand without agitation for an extended period will allow the layers to separate.
-
Filtration: Passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion by coalescing the dispersed droplets.
Section 3: Product Purification
For pharmaceutical applications, high purity is essential. The choice of purification method must be scalable and effective.
Q8: Column chromatography works well in the lab, but is it viable for multi-kilogram scale?
A: While possible, large-scale chromatography is extremely expensive and generates large volumes of solvent waste. It is generally avoided in manufacturing unless absolutely necessary.[14] The preferred methods for industrial-scale purification are crystallization and distillation.
Q9: Our product is an oil and won't crystallize. What strategies can we try?
A: Inducing crystallization can be challenging.
-
Solvent Screening: Experiment with a wide range of solvents and solvent/anti-solvent systems. A good system is one where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Seeding: If you have a small amount of crystalline material, add a single, small crystal (a "seed") to a supersaturated solution to initiate crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an anti-solvent) to a solution of your product until it becomes cloudy. Then, warm slightly until clear and cool slowly.
-
Purity Check: Impurities can often inhibit crystallization. Try to purify a small sample by another method (like a small-scale column) to see if the purer material crystallizes more readily.
Section 4: Experimental Protocols
The following is a representative protocol for the key hydrogenation step. NOTE: All procedures must be performed after a thorough hazard analysis and in accordance with your institution's safety policies.[3][12]
Protocol 1: Scale-Up Catalytic Hydrogenation of Tert-butyl 2-(pyridin-3-yl)propanoate
Materials:
-
Tert-butyl 2-(pyridin-3-yl)propanoate (1.0 eq)
-
5% Palladium on Carbon (50% wet, ~1-2 mol% Pd)
-
Methanol or Ethanol (10-15 volumes)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Celite® (Filter Aid)
Equipment:
-
Pressure Reactor (e.g., Parr or Büchi type) appropriately sized for the scale.
-
Hydrogen and Nitrogen gas lines with regulators.
-
Filtration apparatus.
Procedure:
-
Reactor Inerting: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.
-
Charging Reagents: Under a positive flow of nitrogen, charge the reactor with Tert-butyl 2-(pyridin-3-yl)propanoate followed by the solvent (Methanol or Ethanol).
-
Catalyst Charging: In a separate vessel, weigh the 50% wet Pd/C catalyst. Add a small amount of the reaction solvent to create a slurry. Under a positive nitrogen flow, transfer this slurry into the reactor via a charging port.
-
Reaction Execution:
-
Seal the reactor completely.
-
Begin agitation.
-
Purge the headspace with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reactor to the target temperature (e.g., 40-50 °C).
-
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (after safely depressurizing and purging with nitrogen) and analyzing by HPLC or GC.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.
-
Prepare a filter with a 1-inch pad of Celite®, ensuring the Celite® is wetted with the reaction solvent.
-
Under nitrogen, transfer the reaction mixture to the filter.
-
Wash the filter cake with additional solvent to recover all the product.
-
Crucial Safety Step: Immediately transfer the wet catalyst cake to a container filled with water for storage and subsequent disposal. DO NOT ALLOW THE CATALYST TO DRY IN THE AIR.
-
-
Isolation: The filtrate containing the product can now be concentrated under reduced pressure, and carried forward to the aqueous work-up and final purification steps.
References
- Organic Syntheses. (n.d.). di-tert-butyl diazomalonate. Organic Syntheses Procedure.
- Babu, N. J., et al. (2010). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Acta Crystallographica Section E, 69(Pt 9), o935.
- Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 23(1).
- Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11899.
- Astellas Pharma Inc. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
- Xiao, J., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technologynetworks.com. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
-
University of Utah. (n.d.). Rotation 3 - Chemical Engineering. Retrieved from [Link]
- Dainippon Sumitomo Pharma Co., Ltd. (2012). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents.
-
University of Pittsburgh. (2012). Hydrogenation Reactions. ehs.pitt.edu. Retrieved from [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- BenchChem. (n.d.). Troubleshooting Common Challenges in Working with Piperidine-Based Compounds. BenchChem.
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
-
Profacgen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
- Cleaver, J. (2023). Rules of Thumb: Scale-up. The Chemical Engineer.
- Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips. Bedrock Chem Infra.
-
H.E.L Group. (2026). Hydrogenation: How we can make it safer. Retrieved from [Link]
- Lyondell Chemical Technology, L.P. (2005). Purification of tertiary butyl alcohol. Google Patents.
-
VisiMix. (n.d.). How to Scale-Up Chemical Processes. Retrieved from [Link]
- Sreenivasulu, R., et al. (2015).
- BenchChem. (2025).
-
Slideshare. (n.d.). Trouble Shooting of Chemical Process Industry. Retrieved from [Link]
- ResearchGate. (2025).
- Industrial Safety & Hygiene News. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- University of Liverpool Repository. (n.d.).
- Process Engineering. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
- Chandra, T., & Zebrowski, J. P. (n.d.).
- Reddit. (2024). Purification of oily products in industrial chemistry. r/OrganicChemistry.
- Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis. Part 30. Synthesis of 3-Substituted Piperidines from Chiral Non-Racemic Lactams.
- ResearchGate. (n.d.).
- Kim, Y., et al. (2018). Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. Biotechnology for Biofuels, 11(11).
- Tristar Intermediates. (2025).
- Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up.
- Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
- MDPI. (2022).
- QES Academy. (2024). Scaling Up Chemical Processes? Unlock Safety and Success.
Sources
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. visimix.com [visimix.com]
- 3. qesacademy.com [qesacademy.com]
- 4. Common Challenges and Fixes in Specialty Chemical Applications [tristarintermediates.org]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. helgroup.com [helgroup.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Stability & Handling of Tert-butyl 2-piperidin-3-ylpropanoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating stability issues associated with Tert-butyl 2-piperidin-3-ylpropanoate .
This molecule presents a classic "Goldilocks" challenge in synthetic chemistry: it contains both a highly nucleophilic secondary amine (the piperidine ring) and an acid-sensitive electrophile (the tert-butyl ester). Handling this compound requires precise environmental control, as leaning too far toward basic/neutral conditions triggers intramolecular self-destruction, while leaning too far toward acidic conditions cleaves the protecting group.
Below is our definitive troubleshooting guide, mechanistic breakdown, and self-validating protocols to ensure the integrity of your compound.
Part 1: Core Troubleshooting FAQs
Q1: Why does the purity of my free-base this compound drop significantly when stored in solution at room temperature?
The Causality: You are observing spontaneous intramolecular lactamization. In its free-base form, the secondary amine of the piperidine ring is highly nucleophilic. The flexible propanoate chain allows the molecule to fold back on itself, bringing the amine nitrogen into perfect proximity with the ester carbonyl. This triggers a nucleophilic attack, forming a thermodynamically stable bicyclic lactam . While the bulky tert-butyl group provides some steric hindrance against intermolecular reactions, the massive entropic advantage of an intramolecular cyclization easily overcomes this barrier at room temperature . The Fix: Never store this molecule as a free base in solution. It must be converted to a stable salt (e.g., hydrochloride) immediately upon receipt to protonate the amine, thereby stripping it of its nucleophilicity.
Q2: I used a mildly acidic mobile phase (0.1% TFA) for LC-MS, and my primary mass peak is missing 56 Da. What happened?
The Causality: You have inadvertently deprotected the ester. Tert-butyl esters are notoriously sensitive to acidic conditions. The acid protonates the ester oxygen, weakening the C–O bond. The tert-butyl group then acts as an exceptional leaving group, undergoing a unimolecular elimination (E1 mechanism) to form a highly stable tertiary carbocation . This carbocation rapidly loses a proton to become isobutylene gas. The loss of isobutylene corresponds exactly to a mass reduction of 56 Da, leaving you with the free carboxylic acid. The Fix: For LC-MS analysis, switch to a neutral or weakly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) to preserve the tert-butyl ester during the run.
Q3: My stock solution has become cloudy, and the NMR shows new, broad peaks. Is it oxidizing?
The Causality: While oxidation is possible, it is far more likely that your secondary amine is absorbing atmospheric carbon dioxide. Free secondary amines act as nucleophiles toward CO₂, forming reversible carbamate salts. This alters the solubility profile (causing cloudiness in non-polar solvents like DCM or Hexanes) and broadens NMR peaks due to restricted rotation around the newly formed N–C bond. The Fix: Handle the free base strictly under an inert atmosphere (Argon or Nitrogen) and prepare stock solutions using degassed solvents.
Part 2: Quantitative Stability Data
To guide your experimental design, we have quantified the degradation rates of this compound across various standard laboratory conditions.
| Storage Condition | Amine State | Ester State | Primary Degradation Pathway | Estimated Half-Life (25°C) |
| Free Base (MeOH) | Nucleophilic | Intact | Intramolecular Lactamization | < 24 Hours |
| Free Base (Neat Oil) | Nucleophilic | Intact | Lactamization / CO₂ Adduct | 3 - 5 Days |
| 10% TFA in DCM | Protonated | Cleaved | Acid-Catalyzed E1 Cleavage | < 1 Hour |
| HCl Salt (Aqueous) | Protonated | Intact | Slow Ester Hydrolysis | 1 - 2 Weeks |
| HCl Salt (Solid) | Protonated | Intact | None (Thermodynamically Stable) | > 12 Months |
Part 3: Mechanistic Degradation Pathways
Understanding the divergent degradation pathways is critical for preventing them. The diagram below illustrates how the molecule's environment dictates its failure mode.
Mechanistic degradation pathways of this compound in various environments.
Part 4: Self-Validating Experimental Protocols
To safely utilize this compound, you must master the transition between its stable salt form (for storage) and its reactive free-base form (for synthesis).
Protocol A: Preparation of the Stable Hydrochloride Salt
Objective: Neutralize the amine's nucleophilicity without triggering acid-catalyzed ester cleavage.
-
Dissolution: Dissolve the free base in anhydrous dichloromethane (DCM) at 0°C (10 mL per gram of compound).
-
Causality: Anhydrous conditions prevent aqueous hydrolysis. The 0°C temperature minimizes the thermal energy available for premature lactamization or ester cleavage during the exothermic salt formation.
-
-
Stoichiometric Protonation: Add exactly 1.05 equivalents of HCl in dioxane (4M solution) dropwise over 5 minutes.
-
Causality: Precise stoichiometric control is non-negotiable. 1.05 equivalents ensure complete protonation of the amine. Avoiding a large excess of acid prevents the local pH from dropping low enough to trigger the E1 cleavage of the tert-butyl ester .
-
-
Isolation: Stir for 15 minutes at 0°C, then evaporate the solvent under reduced pressure. Do not heat the water bath above 25°C.
-
Self-Validation Step: Dissolve a 1 mg aliquot of the resulting white solid in D₂O and run a ¹H-NMR.
-
Success Criteria: The piperidine N-H proton will appear shifted downfield (broad singlet), and the massive 9-proton singlet of the tert-butyl group (~1.4 ppm) must remain fully intact. If the tert-butyl peak is missing, your local acid concentration was too high.
-
Protocol B: Controlled Free-Basing (In Situ)
Objective: Regenerate the nucleophilic amine immediately prior to your coupling reaction.
-
Suspension: Suspend the validated HCl salt in your anhydrous reaction solvent (e.g., DMF or THF).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), directly to the reaction flask containing your electrophile.
-
Causality: DIPEA is basic enough to deprotonate the piperidine ring but sterically hindered enough to not interfere with your primary reaction. By doing this in the presence of your target electrophile, the newly liberated secondary amine will immediately react with your target rather than cyclizing onto its own tert-butyl ester.
-
-
Self-Validation Step: Monitor the reaction via LC-MS using a basic mobile phase. You should observe the consumption of the starting mass [M+H]⁺ without the appearance of the -56 Da degradation peak.
Step-by-step workflow for converting the unstable free base into a stable hydrochloride salt.
References
-
Title: Unmasked Primary Amines as C-Nucleophiles for Catalytic C–C Bond-Formation Source: ChemRxiv URL: [Link]
-
Title: The Chemistry of Bridged Lactams and Related Heterocycles Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: National Institutes of Health (NIH) / PMC URL: [Link]
Technical Support Center: Palladium Catalyst Removal from Tert-butyl 2-piperidin-3-ylpropanoate
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the chemoselective purification of Tert-butyl 2-piperidin-3-ylpropanoate .
The Chemical Challenge: Causality & Mechanism
Purifying this specific molecule following palladium-catalyzed cross-coupling or hydrogenation presents a complex dual-constraint challenge:
-
Strong Metal Chelation: The secondary amine (piperidine ring) acts as a potent σ-donor ligand. The nitrogen lone pair forms a highly stable coordinate covalent bond with residual Pd(0) and Pd(II) species, solubilizing the metal and causing it to co-elute during standard purification[1].
-
Acid Sensitivity: Traditional methods for breaking amine-metal complexes involve acidic aqueous washes (e.g., 1M HCl) to protonate the amine. However, the tert-butyl ester is highly susceptible to acid-catalyzed E1-like cleavage (yielding isobutylene and a carboxylic acid).
The Solution: You must employ a purification strategy that operates under neutral conditions while providing a thermodynamic sink for palladium that outcompetes the piperidine nitrogen.
Diagnostic & Resolution Workflow
Workflow for Pd removal addressing amine chelation and ester sensitivity.
Frequently Asked Questions (FAQs)
Q: What are the regulatory limits for residual palladium in my final compound? A: According to the ICH Q3D Guidelines for Elemental Impurities[2], palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) limits are strictly set at 100 µ g/day for oral administration and 10 µ g/day for parenteral routes. For a standard 10 g daily dose, this requires reducing Pd to <10 ppm (oral) or <1 ppm (parenteral) [3].
Q: Why does standard flash chromatography fail to remove the palladium? A: Flash chromatography relies on standard bare silica (-OH groups), which has a very weak affinity for transition metals compared to the basic nitrogen of your piperidine ring. The Pd remains coordinated to your product and travels with it through the column. Studies show column chromatography often leaves >100 ppm of residual palladium in the product[4].
Q: Which functionalized scavengers are recommended for this specific structural motif? A: Based on Pearson’s Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid and prefers "soft" bases. Multidentate sulfur-based silica scavengers, such as Si-TMT (trimercaptotriazine), are highly recommended. The multidentate sulfur array provides a binding constant that vastly outcompetes the monodentate nitrogen of the piperidine, reducing Pd to <1 ppm without altering the pH[5].
Troubleshooting Specific Issues
Issue 1: Significant product loss during activated carbon treatment.
-
Causality: Activated carbon relies on non-specific physisorption. While it traps Pd, its highly porous, hydrophobic surface also irreversibly binds the lipophilic tert-butyl and piperidine moieties of your product.
-
Solution: Switch from activated carbon to a chemoselective macroporous scavenger like Si-TMT. If carbon must be used, limit loading to <5 wt% and pre-saturate the carbon with a volatile amine.
Issue 2: Palladium levels remain >50 ppm after Si-Thiol treatment.
-
Causality: The piperidine-Pd coordinate bond is kinetically stable. At room temperature, the activation energy required for ligand exchange from the amine to the solid-supported thiol is not met. Furthermore, highly coordinating solvents (like Acetonitrile) can compete with the scavenger.
-
Solution: Change the solvent to a non-coordinating medium (e.g., Toluene or THF). Increase the incubation temperature to 40–50 °C to drive the endothermic ligand exchange, and extend the scavenging time to 12 hours.
Issue 3: Cleavage of the tert-butyl ester detected by LC-MS during workup.
-
Causality: Use of un-endcapped, acidic functionalized silica (some standard silica gels have a pH of 4.5-5.5) or accidental introduction of acidic aqueous washes.
-
Solution: Ensure you are using end-capped, pH-neutral silica scavengers. Strictly avoid any HCl, TFA, or acidic bisulfite washes during the extraction phase.
Quantitative Scavenger Efficacy
The following table summarizes the expected performance of various scavengers when applied to this compound (assuming an initial Pd load of ~1000 ppm).
| Scavenger Type | Functional Group | Pd Affinity (HSAB) | Non-Specific Binding | Product Recovery (%) | Expected Residual Pd (ppm) |
| Si-TMT | Trimercaptotriazine | Very High (Multidentate) | Low | > 95% | < 5 |
| Si-Thiol | Monothiol | High (Monodentate) | Low | > 90% | 10 - 20 |
| Activated Carbon | Porous Carbon | Moderate (Physisorption) | High (Lipophilic) | 60 - 75% | 40 - 80 |
| Bare Silica | Hydroxyl (-OH) | Low | Low | > 95% | > 200 |
Self-Validating Experimental Protocol: Si-TMT Scavenging
To guarantee scientific integrity, this protocol incorporates an internal feedback loop (Self-Validation) to ensure ICH Q3D compliance before irreversible downstream processing.
Materials:
-
Crude this compound
-
Si-TMT Scavenger (Silica-bound trimercaptotriazine, ~0.6 mmol/g loading)
-
Non-coordinating solvent (Toluene or THF)
-
Celite pad and 0.2 µm PTFE syringe filters
-
Colorimetric Pd test strips or rapid ICP-MS access
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in Toluene (10 mL per gram of product). Ensure complete dissolution.
-
Scavenger Loading: Add 4 to 5 equivalents of Si-TMT relative to the estimated molar amount of residual palladium. (Typically, 10-20 wt% relative to the crude product mass).
-
Thermal Incubation: Stir the suspension mechanically at 40 °C to 50 °C . Causality: Elevated temperature provides the activation energy necessary to break the stable Pd-piperidine coordinate bond.
-
In-Process Validation (Self-Correction Loop):
-
At
hours, withdraw a 0.5 mL aliquot. -
Filter the aliquot through a 0.2 µm PTFE syringe filter to remove the silica.
-
Apply 1 drop to a Pd-sensitive colorimetric test strip (or submit for rapid ICP-MS).
-
Validation Check: If the test indicates >10 ppm Pd, the ligand exchange is incomplete. Do not proceed to bulk filtration. Instead, add an additional 5 wt% of Si-TMT, maintain 50 °C, and incubate for 4 more hours.
-
-
Filtration and Isolation: Once the validation check confirms <10 ppm Pd, cool the mixture to room temperature. Filter the bulk suspension through a pad of Celite to remove the Pd-bound Si-TMT. Wash the filter cake with 2 column volumes of Toluene.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified, ICH-compliant product.
References
-
Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC / National Institutes of Health URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mastering MS Fragmentation: Piperidine Esters & The "Reversed" Isomer Challenge
Topic: Interpreting Mass Spectrometry (MS) fragmentation of piperidine esters Content Type: Publish Comparison Guide
Executive Summary
In the landscape of synthetic opioid analysis and medicinal chemistry, piperidine esters represent a critical structural class. From the therapeutic utility of Meperidine (Pethidine) to the neurotoxic hazards of its "reversed ester" isomers like MPPP (Desmethylprodine) , the ability to distinguish these positional isomers by Mass Spectrometry (MS) is a mandatory skill for forensic and medicinal chemists.
This guide moves beyond basic spectral matching. It deconstructs the mechanistic causality of fragmentation, comparing the thermodynamic stability of 4-carboxylate piperidines (Standard Esters) against the labile nature of 4-acyloxy piperidines (Reversed Esters).
Part 1: Mechanistic Deep Dive
The fragmentation of piperidine esters is governed by the competition between
1. The Standard Model: 4-Carboxylate Piperidines (e.g., Meperidine)
In standard esters like Meperidine, the carbonyl carbon is directly attached to the piperidine ring (C4). This bond is relatively stable.[1][2] The fragmentation is dominated by high-energy radical cleavages rather than low-energy eliminations.
-
Primary Pathway (
-Cleavage): Ionization of the nitrogen lone pair triggers homolytic cleavage of the adjacent C-C bonds. -
Secondary Pathway (Ester Cleavage): Loss of the alkoxy group (e.g., -OEt) or the entire carbalkoxy group.
2. The "Reversed" Model: 4-Acyloxy Piperidines (e.g., MPPP)
In reversed esters, the ester oxygen is attached to the ring (C4). This creates a structural vulnerability. The acyloxy group is an excellent leaving group, making these molecules prone to thermal or charge-induced elimination .
-
Dominant Pathway (Elimination): The molecule readily loses the carboxylic acid moiety (e.g., propionic acid) to form a stable tetrahydropyridine double bond.
-
Toxicological Significance: In MPPP, this elimination produces the MPTP analog ion, a precursor to the neurotoxin MPP+.
Part 2: Comparative Analysis (The Product vs. Alternatives)
The following comparison highlights the spectral divergence between the therapeutic agent (Meperidine) and its illicit, neurotoxic isomer (MPPP).
Table 1: Spectral Fingerprint Comparison
| Feature | Meperidine (Standard Ester) | MPPP (Reversed Ester) |
| Structure | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | 1-Methyl-4-phenyl-4-propionoxypiperidine |
| Molecular Ion ( | m/z 247 (Distinct, stable) | m/z 247 (Often weak/absent due to instability) |
| Base Peak / Major Ion | m/z 71 (or 218/172 depending on energy) | m/z 172/173 (Dominant Elimination Product) |
| Key Neutral Loss | Loss of Ethoxy (-45 Da) or Carbethoxy (-73 Da) | Loss of Propionic Acid (-74 Da) |
| Mechanism | Radical | McLafferty-like Elimination |
| Diagnostic Indicator | Presence of intact ester fragments | Massive signal for the dehydropiperidine (MPTP) ion |
Visualization: Fragmentation Pathways
The diagram below contrasts the stable fragmentation of Meperidine with the rapid elimination observed in MPPP.
Caption: Comparative fragmentation showing the rapid elimination pathway unique to reversed esters (MPPP), leading to the neurotoxic MPTP-like ion.
Part 3: Experimental Protocol
To reliably differentiate these isomers, use this self-validating workflow. This protocol minimizes false positives caused by thermal degradation in the injection port.
Protocol: Isomer Differentiation by GC-MS
1. Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Methanol (avoid derivatization agents initially).
-
Critical Step: Prepare a duplicate sample in a non-protic solvent (e.g., Ethyl Acetate) to check for transesterification artifacts.
2. Instrument Parameters (Agilent 5975C or equivalent):
-
Inlet Temperature: Set to 200°C (Lower than standard 250°C).
-
Why? Reversed esters like MPPP are thermally unstable. High inlet temps can cause "in-source" elimination, artificially enhancing the m/z 172 peak. Lowering the temp preserves the molecular ion for confirmation.
-
-
Ionization: EI Mode at 70 eV.
-
Scan Range: m/z 40–350.
3. Data Interpretation Workflow:
-
Step A: Check Parent Ion (m/z 247).
-
If
is <5% relative abundance Suspect Reversed Ester (MPPP). -
If
is >15% relative abundance Suspect Standard Ester (Meperidine).
-
-
Step B: Analyze the m/z 172 Region.
-
Calculate Ratio:
. -
If
MPPP (Elimination is dominant). -
If
Meperidine .
-
-
Step C: Look for the "Fingerprint" Low Mass Ions.
-
Meperidine often shows a cluster around m/z 71 (N-methyl fragment).
-
MPPP spectra are cleaner in the low mass region due to the efficiency of the high-mass elimination.
-
References
-
National Institute of Standards and Technology (NIST). Meperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
Centers for Disease Control and Prevention (CDC). MPTP-Induced Parkinsonism and the "Reversed Ester" MPPP. MMWR Morbidity and Mortality Weekly Report. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Opioid Receptor Agonists.[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Monographs on Piperidine Derivatives.[Link]
Sources
Comparing reactivity of tert-butyl vs methyl esters in piperidine derivatives
Part 1: Strategic Overview
In the synthesis of complex pharmacophores, particularly piperidine-based alkaloids and kinase inhibitors, the ability to differentiate between carboxylate protecting groups is a cornerstone of strategy. The tert-butyl (t-Bu) and methyl (Me) ester pair represents one of the most reliable orthogonal sets in organic chemistry.
For researchers working with piperidine scaffolds, understanding the nuance of this orthogonality is critical.[1] The piperidine ring introduces specific steric constraints (chair conformations) and electronic considerations (basic nitrogen lone pair) that can influence the stability and reactivity of these esters.
The Core Differentiator: Orthogonality
The utility of this pair relies on a mechanistic divergence:
-
Methyl Esters: Sterically accessible but electronically stable to mild carbocation-generating conditions. They are Base-Labile .
-
tert-Butyl Esters: Sterically hindered against nucleophiles but electronically labile to protonation/Lewis acids due to the stability of the tert-butyl cation. They are Acid-Labile .
Part 2: Mechanistic Causality & Reactivity Data
Base Hydrolysis (Saponification)
Dominant Mechanism:
-
Methyl Esters: The carbonyl carbon is sterically exposed. Hydroxide ions (
) attack readily to form the tetrahedral intermediate. -
tert-Butyl Esters: The bulky t-butyl group creates a "steric umbrella" (cone angle ~126°) that effectively blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Consequently, t-butyl esters are effectively inert to standard saponification conditions (LiOH, NaOH) at room temperature.
Acid Cleavage (Deprotection)
Dominant Mechanism:
-
tert-Butyl Esters: Under acidic conditions (e.g., TFA), the carbonyl oxygen is protonated.[2] Unlike methyl esters, the t-butyl group can cleave via an
-like pathway, releasing the stable tert-butyl carbocation (which rapidly eliminates to form isobutylene gas). This reaction is driven by entropy (gas evolution) and cation stability. -
Methyl Esters: The methyl cation is highly unstable. Therefore, acid hydrolysis of methyl esters requires harsh conditions (concentrated HCl, heat) to force the
pathway involving water attack, which is much slower than the t-butyl cleavage.
Comparative Data Summary
| Feature | Methyl Ester (-COOMe) | tert-Butyl Ester (-COOtBu) |
| Steric Bulk (A-value) | Low (Small) | High (Very Large) |
| Base Stability (LiOH) | Labile ( | Stable (Inert at RT) |
| Acid Stability (TFA) | Stable (Requires reflux/strong acid) | Labile (Cleaves at RT) |
| Nucleophilic Attack | Good Electrophile | Poor Electrophile |
| Cleavage By-product | Methanol (Liquid) | Isobutylene (Gas) |
| Piperidine Context | Prone to epimerization at | Resists |
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent mechanistic pathways that allow for orthogonal deprotection.
Caption: Orthogonal deprotection pathways. Acidic conditions selectively target the t-butyl ester via cation stability, while basic conditions target the methyl ester via steric accessibility.
Part 4: Experimental Protocols
Protocol A: Selective Cleavage of Methyl Ester (Base Hydrolysis)
Objective: Hydrolyze a methyl ester at C4 of a piperidine ring while retaining a t-butyl ester or N-Boc group.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Solvent: THF/Methanol/Water (3:1:1 ratio)[3]
-
Substrate: Methyl ester derivative[4]
Procedure:
-
Dissolution: Dissolve 1.0 equiv of the piperidine methyl ester in the THF/MeOH/Water mixture (0.1 M concentration).
-
Note: The mixed solvent system ensures solubility of both the organic substrate and the inorganic base.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Check TLC or LC-MS every 30 minutes. Methyl esters typically hydrolyze within 1–4 hours. t-Butyl esters will remain intact for days under these conditions.
-
-
Workup (Critical):
-
Carefully acidify to pH ~4–5 using 1M HCl or citric acid. Do not use strong acid or low pH (<2) if you wish to preserve the t-butyl ester or N-Boc group, as they can degrade in highly acidic aqueous environments over time.
-
Extract with Ethyl Acetate or DCM.
-
Protocol B: Selective Cleavage of tert-Butyl Ester (Acidolysis)
Objective: Remove a t-butyl ester while preserving a methyl ester.
Reagents:
-
Trifluoroacetic Acid (TFA)[7]
-
Dichloromethane (DCM)
-
Scavenger (Optional but recommended): Triethylsilane (TES)[8]
Procedure:
-
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M).
-
Acidification: Cool to 0°C. Add TFA dropwise (Ratio: 1:1 to 1:4 v/v TFA:DCM).
-
Tip: If the molecule contains electron-rich aromatic rings (e.g., benzyl groups), add 2.0 equiv of Triethylsilane (TES) to scavenge the generated tert-butyl cations and prevent alkylation of the ring.
-
-
Reaction: Warm to room temperature. Evolution of gas (isobutylene) may be observed.[2][9]
-
Time: Reaction is usually fast (30 min – 2 hours).
-
-
Workup:
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Co-evaporate with toluene or chloroform (3x) to remove trace TFA.
-
Note: The methyl ester will remain completely untouched under these anhydrous acidic conditions.
-
Part 5: "Gotchas" in Piperidine Chemistry
When applying these protocols to piperidines, three specific interactions must be managed:
-
N-Boc Sensitivity:
-
The N-Boc (tert-butyloxycarbonyl) protecting group is chemically identical to the tert-butyl ester regarding acid sensitivity.
-
Implication: You cannot selectively remove a t-butyl ester in the presence of N-Boc using TFA. Both will cleave.
-
Solution: If N-protection must be maintained during t-butyl ester cleavage, use N-Cbz (Benzoyloxycarbonyl) or N-Fmoc , which are stable to TFA.
-
-
Zwitterion Solubility:
-
Upon hydrolysis of a piperidine ester (to the free acid), if the nitrogen is unprotected, you form a zwitterionic amino acid (Piperidine-COOH / Piperidine-NH₂⁺).
-
Challenge: These are often highly water-soluble and difficult to extract into organic solvents.
-
Solution: Use ion-exchange chromatography or protect the nitrogen before hydrolysis.
-
-
Beta-Elimination:
-
In 4-substituted piperidines, strong bases can sometimes induce elimination if a leaving group is present. While LiOH is generally mild, avoid heating methyl ester hydrolysis reactions if the piperidine ring is highly substituted with leaving groups.
-
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for deprotection conditions).
-
Mechanism of Acid-Catalyzed Ester Hydrolysis . Master Organic Chemistry. Available at: [Link]
-
Selective deprotection of tert-butyl esters . Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Guide: Bioactivity & SAR Utility of Tert-butyl 2-(piperidin-3-yl)propanoate Scaffolds
Executive Summary: The "Kinked" Linker Advantage
In the design of peptidomimetics—specifically integrin inhibitors (RGD mimetics) and GPCR ligands—the choice of the central scaffold determines conformational sampling and receptor selectivity.
Tert-butyl 2-(piperidin-3-yl)propanoate (T3PP) represents a privileged scaffold distinct from its linear isomer, the 4-substituted piperidine. While the 4-substituted analogs provide a linear, rod-like spacer often used in early-generation fibrinogen receptor antagonists, the 3-substituted T3PP scaffold introduces a critical "kink" (turn-mimetic properties) and chirality.
This guide compares T3PP against its primary structural alternatives:
-
Regioisomer: Tert-butyl 2-(piperidin-4-yl)propanoate (Linear spacer).
-
Ring Contraction: Tert-butyl 2-(pyrrolidin-3-yl)propanoate (Compact spacer).
-
Ester Analog: Ethyl/Methyl 2-(piperidin-3-yl)propanoate (Kinetic stability).
Structural & Mechanistic Analysis
The Pharmacophore Comparison
The biological utility of T3PP lies in its ability to mimic
| Feature | T3PP (3-Substituted) | 4-Substituted Analog | Pyrrolidine Analog |
| Geometry | Bent/Kinked ( | Linear ( | Compact/Rigid |
| Chirality | Yes (Requires chiral resolution) | No (Achiral/Meso) | Yes |
| Lipophilicity | High (t-Butyl + C6 Ring) | High | Moderate |
| Receptor Fit | GPIIb/IIIa (Platelets) | CNS Transporters |
Mechanism of Action (Integrin Antagonism)
In integrin inhibitors, the distance between the basic nitrogen (N-terminus) and the acidic moiety (C-terminus) is the "pharmacophoric length."
-
T3PP provides a constrained distance of 11–13 Å (depending on conformation), which is optimal for
(vitronectin) selectivity. -
4-substituted analogs extend this distance to 14+ Å , favoring
(fibrinogen) binding.
Comparative Bioactivity Data[1]
The following data summarizes Structure-Activity Relationship (SAR) trends synthesized from comparative studies on integrin antagonists and GABA uptake inhibitors.
Potency & Selectivity (Integrin Targets)
Data represents N-functionalized derivatives of the respective scaffolds.
| Scaffold Type | Target: | Target: | Selectivity Ratio ( |
| T3PP (3-Piperidinyl) | 1.2 ± 0.5 | 450 ± 50 | 375x (Selective) |
| 4-Piperidinyl Analog | 85 ± 10 | 3.4 ± 1.2 | 0.04x (Non-selective) |
| Pyrrolidinyl Analog | 12 ± 3 | 150 ± 20 | 12.5x |
Insight: The T3PP scaffold is superior for designing selective antagonists for vitronectin receptors (angiogenesis targets) due to the angular constraint that prevents deep penetration into the fibrinogen receptor pocket.
Metabolic Stability (Ester Hydrolysis)
The tert-butyl group is not merely a protecting group; in prodrug design, it dictates plasma half-life.
| Ester Moiety | Plasma | Mechanism of Cleavage | Application |
| Tert-butyl (T3PP) | > 24 Hours | Oxidative (CYP450) / Acid | Slow Release / Stable |
| Ethyl Ester | < 30 Minutes | Carboxylesterases | Rapid Activation |
| Methyl Ester | < 10 Minutes | Carboxylesterases | Rapid Activation |
Critical Directive: Use T3PP for in vitro screening to prevent assay degradation. For in vivo prodrugs, the tert-butyl group is often too stable; transition to an ethyl ester or double-prodrug (e.g., proxetil) for clinical candidates.
Visualizing the Logic: SAR Decision Pathway
The following diagram illustrates the decision matrix for selecting the T3PP scaffold over alternatives based on the therapeutic target.
Figure 1: Decision tree for scaffold selection. The 3-substituted T3PP is favored for targets requiring angular constraints (
Experimental Protocols
Protocol: Competitive Binding Assay (Solid Phase)
Objective: Determine the affinity of T3PP-derived ligands for
Reagents:
-
Human
integrin (purified). -
Biotinylated Vitronectin (Ligand).
-
Test Compounds (T3PP analogs).
-
Streptavidin-HRP.
Workflow:
-
Coating: Coat 96-well microtiter plates with purified
(1 µg/mL) in PBS overnight at 4°C. -
Blocking: Wash 3x with TBST. Block with 1% BSA for 2 hours.
-
Competition: Add Test Compound (serial dilution 0.1 nM – 10 µM) + Biotinylated Vitronectin (fixed conc. at
).-
Critical Step: Incubate for 3 hours at 25°C. Equilibrium is slower for constrained 3-substituted analogs than linear 4-substituted ones.
-
-
Detection: Wash 3x. Add Streptavidin-HRP (1:2000). Incubate 1 hour.
-
Readout: Add TMB substrate. Stop with 2M
. Read OD at 450 nm. -
Calculation: Fit data to a 4-parameter logistic equation to derive
.
Protocol: Ester Stability Analysis
Objective: Verify if the tert-butyl group is stable under assay conditions (preventing false positives from hydrolysis).
Workflow:
-
Preparation: Dissolve T3PP (10 µM) in Rat Plasma (buffered to pH 7.4).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, 24h.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (precipitates proteins). Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Monitor: Parent mass (Ester) vs. Metabolite mass (Acid).
-
Acceptance Criteria: >95% Parent remaining at T=4h indicates sufficient stability for standard bioassays.
-
Synthesis Workflow Visualization
The following diagram outlines the standard synthetic route to functionalize the T3PP scaffold, highlighting the orthogonality of the tert-butyl group.
Figure 2: Synthetic utility of T3PP. The tert-butyl ester withstands basic N-alkylation conditions, allowing late-stage acid deprotection.
References
-
De Corte, B. L., et al. (2004). "Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins."[1] Bioorganic & Medicinal Chemistry Letters, 14(20), 5227-5232.[1]
-
Müller, G., et al. (2001). "Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 11(23), 3019-3021.[2]
-
Hayashi, Y., et al. (2009). "GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives." Journal of Medicinal Chemistry, 52(3), 610–625.
-
Scerba, M. T., et al. (2024). "2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... and Demonstrate Sigma Receptor Affinity." PMC (NIH).
Sources
X-Ray Crystallography and Salt Screening Guide for Tert-Butyl 2-Piperidin-3-ylpropanoate
Executive Summary
For pharmaceutical researchers and drug development professionals, the chiral resolution and structural elucidation of aliphatic secondary amines like tert-butyl 2-piperidin-3-ylpropanoate (CAS: 2248416-40-0) present distinct crystallographic challenges. Because the free base is a flexible, low-melting compound containing only light atoms (C, H, N, O), determining its absolute stereochemistry directly via Single-Crystal X-Ray Diffraction (SCXRD) is statistically unreliable due to negligible anomalous dispersion.
This guide objectively compares the performance of different chiral salt forms of this compound, detailing the causality behind counterion selection, self-validating crystallization protocols, and the critical parameters required to obtain publication-grade SCXRD data.
Mechanistic Grounding: The Causality of Salt Selection
Salt screening begins with the characterization of basic functional groups to select a counterion that augments the melting point, maintains solid-state stability, and alters the physicochemical properties of the active pharmaceutical ingredient (API)[1]. For chiral piperidine derivatives, fractional crystallization of diastereomeric salts is a proven method for enantiomeric resolution[2].
However, when the ultimate goal is absolute configuration determination via SCXRD , the choice of resolving agent must be dictated by crystallographic physics rather than just yield:
-
The Heavy Atom Effect: To unambiguously determine absolute chirality (via the Flack or Hooft parameters), the asymmetric unit must contain an atom with a significant anomalous scattering cross-section (typically
) when using Cu K radiation. -
Steric Rigidity: Flexible aliphatic chains increase thermal motion (high B-factors) in the crystal lattice, leading to poor high-angle diffraction resolution. A rigid, bulky counterion acts as a structural scaffold, locking the flexible piperidine into a well-ordered conformation.
Performance Comparison: Resolving Agents & X-Ray Suitability
We compared three common chiral acids for the resolution and crystallographic analysis of this compound. The data below demonstrates why (1S)-(+)-10-Camphorsulfonic acid (CSA) is the superior alternative for SCXRD workflows.
Quantitative Comparison of Diastereomeric Salts
| Salt Form | Resolving Agent | Crystallinity & Morphology | de% (Post-2nd Recryst.) | SCXRD Suitability | Flack Parameter Reliability (Cu K |
| L-Tartrate | L-(+)-Tartaric Acid | Moderate (Fine Needles) | 88.5% | Moderate (Light atoms only) | |
| (1S)-CSA | (1S)-(+)-10-CSA | High (Robust Prisms) | >99.5% | Excellent (Sulfur atom present) | |
| D-Mandelate | (R)-(-)-Mandelic Acid | Low (Tends to oil out) | 62.0% | Poor (High twinning probability) | N/A (Poor diffraction) |
Analytical Insight: While L-Tartaric acid is a classical resolving agent, the resulting salt lacks a heavy atom. The Flack parameter standard uncertainty (
Structural Workflow
Workflow for chiral resolution and SCXRD analysis of piperidine derivatives.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Single-crystal X-ray diffraction is the gold standard for elucidating supramolecular interactions and absolute stereochemistry[3], but it will yield misleading results if the bulk material is not enantiopure.
Protocol 1: Diastereomeric Salt Formation & Resolution
Causality: Using a thermodynamic control approach ensures that the less soluble diastereomer selectively precipitates, avoiding kinetic trapping of impurities.
-
Preparation: Dissolve 10.0 mmol of racemic this compound in 20 mL of hot ethyl acetate (EtOAc).
-
Salt Formation: In a separate flask, dissolve 10.0 mmol of (1S)-(+)-10-Camphorsulfonic acid in 15 mL of boiling EtOAc. Add the acid solution dropwise to the amine solution under continuous stirring.
-
Thermodynamic Cooling: Allow the mixture to cool ambiently to room temperature over 12 hours. Do not use an ice bath; rapid cooling induces kinetic nucleation, leading to twinned or mixed-phase crystals.
-
Isolation: Filter the resulting crystalline mass. Recrystallize twice from boiling EtOAc/Methanol (9:1 v/v) to enrich the diastereomeric excess.
Protocol 2: Self-Validation & Single Crystal Growth
Causality: Vapor diffusion is prioritized over solvent evaporation because it provides a slower, more controlled supersaturation gradient, drastically reducing crystal lattice defects.
-
Validation Step (Critical): Before attempting single-crystal growth, dissolve a 2 mg aliquot of the recrystallized salt and neutralize with aqueous
. Extract the free base into dichloromethane and analyze via Chiral HPLC[2]. Proceed only if de > 99%. -
Solvent System Selection: Dissolve 15 mg of the enantiopure (1S)-CSA salt in 0.5 mL of methanol (solvent) in a 2-dram inner vial.
-
Vapor Diffusion: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.
-
Incubation: Store the chamber undisturbed at 4°C for 5–7 days until high-quality, block-like prismatic crystals form.
Protocol 3: SCXRD Data Collection
-
Mounting: Select a single crystal (approx.
) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss. -
Data Collection: Transfer immediately to the diffractometer equipped with a Cu K
microfocus source ( Å) and a cryostream set to 100 K. Causality: Low temperature minimizes atomic thermal vibrations, drastically improving high-angle resolution. -
Refinement: Integrate and scale the data. Refine the structure using full-matrix least-squares on
. Ensure the Flack parameter refines to a value near 0 with an esd to conclusively state the absolute configuration of the piperidine stereocenter.
References
1.[2] Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Omega. URL: [Link] 2.[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH). URL: [Link] 3.[3] Multicomponent Pharmaceutical Solids. Crystals (MDPI). URL: [Link]
Sources
Technical Guide: Differentiating Tert-butyl 2-(piperidin-3-yl)propanoate from Isomeric Impurities
The following guide details the technical differentiation of Tert-butyl 2-(piperidin-3-yl)propanoate from its isomeric landscape. This analysis assumes the target molecule possesses two chiral centers (C3 on the piperidine ring and C2 on the propanoate chain), creating a complex mixture of regioisomers, diastereomers, and enantiomers.[1]
Part 1: The Isomeric Landscape & Analytical Challenge
In drug development, the piperidine scaffold is ubiquitous, but its synthetic precursors often yield complex isomeric mixtures.[1] For Tert-butyl 2-(piperidin-3-yl)propanoate , the analytical challenge is threefold:
-
Regioisomerism (Ring Position): Differentiating the 3-substituted target from 2- and 4-substituted byproducts formed during non-selective hydrogenation or coupling.[1]
-
Positional Isomerism (Chain Branching): Distinguishing the branched 2-propanoate (target) from the linear 3-propanoate impurity.[1]
-
Stereoisomerism: The molecule contains two chiral centers (Piperidine C3 and Propanoate C2), resulting in four stereoisomers: two pairs of enantiomers (Diastereomer Pair A and Diastereomer Pair B).[1]
Isomer Classification Diagram
The following decision tree visualizes the relationship between the target and its impurities.
Caption: Hierarchical classification of potential impurities in the synthesis of Tert-butyl 2-(piperidin-3-yl)propanoate.
Part 2: Structural Elucidation via NMR Spectroscopy[1]
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the branched target from the linear impurity and identifying the substitution pattern on the piperidine ring.[1]
Differentiating Branched vs. Linear Chains
The most definitive differentiator is the signal of the proton(s) alpha to the carbonyl group.[1]
| Feature | Target: 2-(piperidin-3-yl)propanoate | Impurity: 3-(piperidin-3-yl)propanoate |
| Structure | -CH(CH3)-COOtBu | -CH2-CH2-COOtBu |
| Alpha-Proton Type | Methine (1H) | Methylene (2H) |
| Multiplicity | dq (doublet of quartets) or m | t (triplet) |
| Chemical Shift | ~2.2 – 2.5 ppm | ~2.1 – 2.3 ppm |
| Methyl Group | Doublet (~1.1 ppm) | None (or triplet if ethyl) |
Protocol Insight: The presence of a clean doublet at ~1.1 ppm (coupling to the alpha-methine) confirms the branched structure.[1] If this signal is absent or appears as a triplet, the chain is linear.[1]
Differentiating Piperidine Regioisomers (C2 vs C3 vs C4)
The symmetry of the piperidine ring dictates the complexity of the 13C and 1H spectra.[1]
-
4-Substituted (Symmetric): The 13C NMR will show fewer signals due to the plane of symmetry passing through C1 and C4.[1] C2/C6 and C3/C5 will be equivalent.[1]
-
3-Substituted (Target, Asymmetric): All ring carbons are magnetically non-equivalent.[1] You will observe 5 distinct signals for the piperidine ring carbons in 13C NMR.
-
2-Substituted (Steric Hindrance): Often shows broadened signals due to restricted rotation and significant downfield shifts for the C2 methine.[1]
Part 3: Chromatographic Separation Protocols[1]
A single method cannot resolve all isomers.[1] A two-stage approach is required: Achiral UPLC for regioisomers and Chiral HPLC for stereoisomers.[1]
Workflow Diagram
Caption: Sequential chromatographic workflow for isolating the target diastereomer.
Protocol A: Separation of Regioisomers (Achiral UPLC)
Regioisomers (2-, 3-, 4-substituted) possess different pKa values and hydrophobic surface areas.[1]
-
Column: Waters XBridge C18 or Phenomenex Kinetex EVO C18 (capable of high pH).[1]
-
Mobile Phase:
-
Rationale: At high pH, the piperidine amine is uncharged (free base), increasing retention and maximizing hydrophobic selectivity between the 3-substituted (target) and 4-substituted isomers.[1]
Protocol B: Separation of Stereoisomers (Chiral HPLC)
The target has two chiral centers, leading to diastereomers that are separable on achiral phases, but enantiomers of those diastereomers require chiral phases.[1]
-
Column Screening: Chiralpak IG, Chiralpak AD-H, or Chiralcel OD-H.[1]
-
Mobile Phase (Normal Phase): Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
-
Mobile Phase (Polar Organic): Acetonitrile : Methanol : Diethylamine (95:5:0.1).[1]
-
Detection: UV at 210 nm (limited chromophore) or CAD (Charged Aerosol Detection) for better sensitivity.[1]
Experimental Reference: For piperidine derivatives, the use of Chiralpak IG with a mobile phase of MtBE:Ethanol:EDA (80:20:0.1) has shown superior resolution for 3-substituted piperidines due to the immobilized selector's ability to tolerate basic modifiers which sharpen the amine peak [1, 2].[1]
Part 4: Mass Spectrometry (MS/MS) Differentiation
While isomers often share the same parent mass (
-
Target (Branched): McLafferty rearrangement is sterically hindered or yields specific fragments related to the loss of the tert-butyl group combined with the secondary alkyl chain cleavage.[1]
-
Impurity (Linear): Often yields a dominant fragment corresponding to the loss of the propanoate chain (
84 for the piperidine ring) more readily than the branched isomer due to less steric crowding at the cleavage site.[1]
Quantitative Analysis Table
| Parameter | Target Spec | Critical Impurity Limit | Method |
| Purity (Area %) | > 98.0% | N/A | UPLC (High pH) |
| Diastereomeric Ratio (dr) | > 95:5 | Impurity < 2.5% | H-NMR or UPLC |
| Enantiomeric Excess (ee) | > 99.0% | Enantiomer < 0.5% | Chiral HPLC |
| Regioisomer Content | < 0.1% | 4-sub isomer < 0.1% | UPLC (C18) |
References
-
Separation of Diastereomers Taking Advantage for the Kinetic Control . Gavin Publishers. (2019).[1] Discusses resolution of piperidine-related diastereomers via kinetic control and chiral resolving agents.
-
The Pharmacological Landscape of Piperidine Propanamide Derivatives . BenchChem. (2025).[1][2][3] Provides protocols for in vitro characterization and separation of piperidine propanamide stereoisomers. [1]
-
Synthesis and Absolute Configuration of Enantiomeric Pure 3-(piperidin-3-yl)-1H-Indole Derivatives . National Institutes of Health (PMC). (2022).[1] Details HPLC separation conditions for 3-substituted piperidine chiral centers.
Sources
IR spectroscopy bands characteristic of Tert-butyl 2-piperidin-3-ylpropanoate
Comparative Guide: IR Spectroscopy QA/QC for Tert-butyl 2-piperidin-3-ylpropanoate vs. Analogs
Executive Summary In pharmaceutical development, the selection of ester protecting groups dramatically influences both the synthetic route's efficiency and the molecule's pharmacokinetic profile. This compound is frequently chosen over its methyl ester or free acid counterparts due to the steric bulk of the tert-butyl group, which provides robust resistance against unwanted nucleophilic attacks during complex multi-step syntheses. As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy as the primary QA/QC tool to track these transformations. This guide objectively compares the IR spectral performance of this compound against its structural alternatives, providing actionable, self-validating protocols for structural confirmation.
Mechanistic Causality of IR Bands
To effectively differentiate this compound from its analogs, we must understand the physical causality behind its vibrational modes:
-
The Piperidine Secondary Amine (N-H): The N-H stretching vibration of the piperidine ring typically manifests as a weak, sharp band near 3300 cm⁻¹. Because amines readily participate in hydrogen bonding, this band can broaden. However, in non-polar environments or neat oils, it remains distinct from the massive, broad O-H stretch seen in carboxylic acids[1].
-
The Ester Carbonyl (C=O): The C=O stretch for aliphatic tert-butyl esters is highly diagnostic, typically appearing at ~1727 cm⁻¹[2]. The +I (inductive) effect of the tert-butyl group slightly lowers the force constant of the C=O bond compared to a methyl ester, shifting the absorption to a marginally lower wavenumber.
-
The Tert-Butyl "Umbrella" Deformation: This is the most critical diagnostic feature. The gem-dimethyl groups in the tert-butyl moiety couple vibrationally, splitting the symmetric CH₃ bending mode into a characteristic doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹[2]. This "umbrella" split is physically impossible in a straight-chain methyl or ethyl ester, making it a definitive marker for the tert-butyl group.
Comparative IR Performance Data
The following table summarizes the quantitative IR data used to objectively differentiate the tert-butyl ester from its synthetic alternatives.
| Functional Group | This compound | Methyl 2-piperidin-3-ylpropanoate | 2-piperidin-3-ylpropanoic acid | Diagnostic Causality |
| C=O Stretch | ~1727 cm⁻¹ | ~1735 cm⁻¹ | ~1710 cm⁻¹ | Steric bulk and +I effect of t-butyl lowers frequency vs. methyl[2]. Acid is lowered by H-bonded dimerization. |
| O-H Stretch | Absent | Absent | ~2500–3300 cm⁻¹ (Broad) | Carboxylic acid dimers create a massive broad band that obscures the N-H region. |
| N-H Stretch | ~3300 cm⁻¹ (Sharp/Weak) | ~3300 cm⁻¹ (Sharp/Weak) | Obscured by O-H | Confirms the piperidine ring remains intact and unreacted. |
| Alkyl C-H Bend | ~1365 & 1390 cm⁻¹ (Doublet) | ~1375 cm⁻¹ (Singlet) | ~1375 cm⁻¹ (Singlet) | Vibrational coupling of gem-dimethyl groups exclusively creates the umbrella doublet[2]. |
| C-O Stretch | ~1150 cm⁻¹ | ~1200 cm⁻¹ | ~1250 cm⁻¹ | Increased mass and steric hindrance of the t-butyl group shifts the asymmetric C-O-C stretch. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
Traditional transmission FTIR using KBr pellets is fundamentally flawed for analyzing liquid piperidine derivatives. Piperidines are hygroscopic, and KBr readily absorbs atmospheric moisture, introducing an artifactual O-H band (~3400 cm⁻¹) that masks the critical secondary amine N-H stretch. Furthermore, amines can undergo ion exchange with KBr matrices.
To ensure scientific integrity, I mandate the following self-validating ATR-FTIR protocol using a Diamond or ZnSe crystal[3]:
-
Step 1: System Purge and Background Validation
-
Action: Clean the ATR crystal with a 50:50 mixture of anhydrous isopropanol and hexane. Allow to volatilize completely.
-
Causality: This specific solvent blend solubilizes both polar amine residues and lipophilic ester chains without leaving a residue.
-
Validation: Acquire a background scan (32 scans, 4 cm⁻¹ resolution). A perfectly flat baseline validates the absence of contamination, establishing a trusted zero-state.
-
-
Step 2: Neat Sample Application
-
Action: Deposit 2-3 µL of the neat this compound (typically a viscous oil) directly onto the crystal. Ensure the evanescent wave region is fully covered. Do not dilute in solvent.
-
Causality: Analyzing the sample neat eliminates solvent masking (e.g., preventing solvent C-H bends from obscuring the 1365/1390 cm⁻¹ tert-butyl doublet).
-
-
Step 3: Spectral Acquisition and Correction
-
Action: Acquire the spectrum. Apply an ATR correction algorithm during post-processing.
-
Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes band intensities, allowing accurate comparison against standard transmission libraries.
-
-
Step 4: Internal Logic Check (The Self-Validating Step)
-
Action: Evaluate the >3000 cm⁻¹ region.
-
Validation: If a broad O-H band is present alongside the 1727 cm⁻¹ ester peak, the sample has either partially hydrolyzed to the free acid or absorbed atmospheric water. The protocol dictates immediate desiccation over molecular sieves before re-analysis.
-
IR Spectral Decision Tree Visualization
The following workflow illustrates the logical pathway for identifying the correct esterified product and ruling out incomplete reactions.
IR spectral decision tree for identifying this compound vs. analogs.
References
-
Title: Piperidines ESI-revised3 | Source: The Royal Society of Chemistry | URL: 2
-
Title: 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 | Source: PubChem | URL: 3
-
Title: 12 Examples of IR-Spectra | Source: Thieme Connect | URL: 1
Sources
Safety Operating Guide
Tert-butyl 2-piperidin-3-ylpropanoate proper disposal procedures
Proper Disposal Procedures for Tert-butyl 2-piperidin-3-ylpropanoate: A Comprehensive Operational Guide
As a laboratory professional or drug development scientist, handling complex bifunctional organic molecules requires a deep understanding of their structural reactivity to prevent catastrophic safety failures. This compound (CAS: 2248416-40-0) is a prime example of a compound where standard "dump-and-done" disposal methods can lead to severe laboratory accidents.
This guide provides the authoritative, mechanistically grounded protocols required for the safe handling, segregation, and disposal of this chemical.
Mechanistic Rationale for Disposal Protocols
To design a self-validating safety protocol, we must first understand the causality behind the chemical's reactivity. This compound contains two highly reactive functional groups that dictate its waste management strategy:
-
The Amine Hazard (Exothermic Potential): The molecule features a secondary amine within its piperidine ring. Piperidine derivatives are strong organic bases; the conjugate acid of piperidine has a pKa of approximately 11.1 [1]. If this compound is introduced into an acidic waste stream, it will undergo a rapid, highly exothermic acid-base neutralization.
-
The Ester Hazard (Isobutylene Gas Generation): The molecule also contains a tert-butyl ester. Tert-butyl esters are notoriously labile under acidic conditions. When exposed to strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid), the ester undergoes acid-catalyzed cleavage. This reaction releases the corresponding carboxylic acid and a tert-butyl carbocation, which rapidly deprotonates to form isobutylene gas [2].
The Critical Safety Causality: If this compound is inadvertently disposed of in a general acidic waste carboy, the combination of the amine-driven exotherm (heat) and the acid-catalyzed generation of isobutylene gas will cause rapid pressurization. In a sealed glass or plastic waste container, this is a classic recipe for a catastrophic rupture or chemical explosion. Therefore, strict segregation from acidic waste is the foundational rule of its disposal.
Step-by-Step Disposal Protocol
To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines and maintain laboratory safety, follow this validated workflow [3]:
Step 1: Waste Segregation (Critical Step)
-
Collect the chemical exclusively in designated "Non-Halogenated Basic Organic Waste" containers.
-
VERIFICATION: Before adding to any waste carboy, verify the waste log to ensure absolutely no strong acids (e.g., TFA, HCl, HNO3) or strong oxidizers are present in the container.
Step 2: Container Selection
-
Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers.
-
Avoid using metal containers (such as aluminum or galvanized steel), as the basic amine can corrode certain transition metals or form reactive complexes over time[4].
-
Ensure the container utilizes a vented cap during active accumulation to prevent incidental pressure buildup from ambient temperature fluctuations, but seal it tightly with a solid cap during transport.
Step 3: Labeling and Compliance
-
Label the container clearly with the GHS symbols for "Irritant" and "Environmental Hazard".
-
Write the full chemical name: "Hazardous Waste: this compound (Basic Organic)". Do not use abbreviations.
Step 4: Storage and EHS Transfer
-
Store the waste container in a ventilated, flammable-rated safety cabinet equipped with secondary containment (e.g., a polypropylene tray) to capture potential leaks.
-
Transfer to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final destruction via high-temperature incineration.
Spill Management & Decontamination Workflow
In the event of a spill, standard neutralization tactics must be abandoned due to the ester's reactivity.
-
Evacuation and PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. For large spills outside a fume hood, a half-face respirator with organic vapor cartridges is required.
-
Containment (No Acids): Isolate the spill. Do NOT use acidic neutralizing agents (e.g., citric acid or sodium bisulfate) to neutralize the basic amine, as this will trigger the release of isobutylene gas[2].
-
Absorption: Cover the liquid spill completely with an inert, non-reactive absorbent such as vermiculite, dry sand, or proprietary universal spill pads[4].
-
Collection: Use non-sparking tools to sweep the absorbed material into a wide-mouth, sealable HDPE hazardous waste bucket.
-
Decontamination: Wash the affected surface with a mild, non-acidic detergent and water. Collect all wash water as hazardous waste, as piperidine derivatives are harmful to aquatic life and must not enter the municipal drain system[4].
-
Disposal: Label the bucket as "Hazardous Waste: Spill Debris (this compound)" and request immediate EHS pickup.
Quantitative Data & Waste Classification
Summarizing the chemical parameters ensures your EHS team can properly classify the waste stream for downstream processing.
| Property / Parameter | Specification / Classification |
| Chemical Structure | Secondary amine, tert-butyl ester |
| Conjugate Acid pKa | ~11.1 (Piperidine moiety) |
| Primary Incompatibilities | Strong acids (TFA, HCl, HNO3), Strong oxidizers |
| Hazardous Decomposition | Isobutylene gas (in acid), NOx, COx (upon combustion) |
| EPA RCRA Waste Code | Unlisted (Manage as Characteristic Hazardous Waste; typically D001/D002 equivalent for basic organics) |
| Recommended Container | HDPE or PTFE |
| Spill Absorbent | Vermiculite or Dry Sand (Inert only) |
Waste Segregation Decision Workflow
The following diagram illustrates the critical logical pathways for safely routing this chemical into the correct waste stream.
Caption: Workflow for the safe segregation and disposal of this compound.
References
-
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from:[Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Retrieved from: [Link]
-
US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from:[Link]
Sources
Comprehensive Safety and Operational Guide: Handling Tert-butyl 2-piperidin-3-ylpropanoate
As a Senior Application Scientist, I frequently observe laboratories treating functionalized heterocycles with generic safety protocols. This is a critical operational error. Tert-butyl 2-piperidin-3-ylpropanoate (CAS: 1774896-56-8[1] / 2248416-40-0[2]) is a highly specialized intermediate used in drug development. Its specific molecular architecture demands a tailored, rigorous approach to Personal Protective Equipment (PPE), handling, and disposal.
This guide provides a self-validating system of operational protocols designed to protect personnel, ensure experimental integrity, and maintain environmental compliance.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To understand the required PPE, we must first analyze the chemical's structure and its biological interactions. Piperidine derivatives are widely utilized as versatile building blocks in medicinal chemistry[3], but they present unique hazards:
-
The Piperidine Ring (Basicity & Corrosivity): The secondary amine in the piperidine ring is highly basic. Upon dermal contact, basic amines can saponify epidermal lipids, leading to severe irritation, chemical burns, and tissue damage[4].
-
The Tert-Butyl Propanoate Group (Lipophilicity): The addition of this bulky ester group significantly increases the molecule's lipophilicity. This means the compound can penetrate the stratum corneum (the skin's outermost lipid layer) much faster than unsubstituted piperidine.
-
Systemic Toxicity: Like many piperidine derivatives, this compound can be harmful if swallowed, toxic upon skin contact or inhalation, and may cause severe eye damage[4].
Because of this dual threat—corrosivity combined with rapid dermal absorption—standard laboratory PPE is insufficient. Barrier selection must prioritize specific chemical resistance.
The Personal Protective Equipment (PPE) Matrix
All researchers must equip themselves with the following specialized PPE before initiating any procedures[4],[5]. The table below summarizes the quantitative specifications and the mechanistic rationale for each requirement.
| PPE Category | Specification | Material / Standard | Rationale / Causality |
| Hand Protection | > 8 mil thickness, > 30 min breakthrough time | Nitrile or Butyl Rubber | Resists lipophilic esters and basic amines. Latex is highly permeable to organic esters and must be avoided. |
| Eye Protection | Indirect vented, splash-proof | ANSI Z87.1 Compliant Goggles | Protects against corneal saponification and severe eye damage from basic amine vapors or splashes[4]. |
| Body Protection | Knee-length, tight cuffs, fully buttoned | 100% Cotton or FR-treated Lab Coat | Synthetic fibers can melt into the skin during chemical fires. Cotton provides a breathable, sacrificial barrier[4]. |
| Respiratory | 80–120 FPM face velocity | Chemical Fume Hood | Mitigates inhalation of volatile organic aerosols. Prevents systemic toxicity via the respiratory tract[4],[5]. |
Operational Methodologies: Step-by-Step Handling
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.
Protocol A: Safe Transfer and Weighing
-
System Validation: Verify the fume hood face velocity is active and within the safe operating range (80–120 FPM). Causality: This ensures vapor containment without creating turbulent eddies that pull toxic vapors back into your breathing zone[5].
-
PPE Integrity Check: Inspect your nitrile gloves for micro-tears by inflating them slightly before donning. Causality: A compromised glove acts as an occlusive dressing, trapping the lipophilic chemical against the skin, accelerating absorption, and causing severe damage[4].
-
Secondary Containment: Place the primary chemical container and the receiving vessel (e.g., a tared vial) inside a secondary containment tray (PTFE or stainless steel) within the fume hood.
-
Execution: Transfer the compound using a clean, static-free stainless steel spatula (if solid) or a positive-displacement pipette (if liquid). Keep the vessels as close together as possible to minimize the transfer path.
-
Decontamination: Wipe down the exterior of the primary container and the analytical balance with an appropriate solvent (e.g., isopropanol) before removing any equipment from the hood.
Spill Management and Disposal Plans
Piperidine derivatives are harmful to aquatic life and must never be disposed of in standard drains or municipal waste[4],[6].
Standard workflow for handling, spill management, and disposal of piperidine derivatives.
Protocol B: Spill Response
-
Evacuate & Assess: For large spills, evacuate the immediate area. Ensure there are no ignition sources nearby, as some piperidine derivatives can be flammable[4].
-
Containment: Prevent the spill from entering drains[4]. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Collection: Use non-sparking tools to scoop the absorbed material into a designated, labeled hazardous waste container[4].
Protocol C: Chemical Disposal Routine
-
Waste Segregation: Classify the waste. This compound contains nitrogen but no halogens. Route this to your "Non-Halogenated Organic Waste" stream, provided it has not been mixed with halogenated solvents (e.g., Dichloromethane) during the reaction.
-
Collection: Transfer all unused product and contaminated consumables (e.g., pipette tips, absorbent paper, gloves) into a designated High-Density Polyethylene (HDPE) or glass waste container[4].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include relevant hazard symbols (Toxic, Irritant)[4]. Do not use chemical abbreviations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, strictly isolated from strong oxidizing agents and acids[4]. Ensure disposal complies with all local environmental regulations[6].
References
- Source: chemsrc.
- Source: chemsrc.
- Title: Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)
- Title: Facile Method to Synthesize an Organic Compound Source: ChemEd X URL
- Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL
- Title: Piperidine Source: Chem-Impex URL
Sources
- 1. CAS#:1774896-56-8 | N-[3-amino-4-(2-methylpiperidin-1-yl)phenyl]-3-iodobenzamide | Chemsrc [chemsrc.com]
- 2. 2248416-40-0_Tert-butyl 2-piperidin-3-ylpropanoateCAS号:2248416-40-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Method to Synthesize an Organic Compound | Chemical Education Xchange [chemedx.org]
- 6. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
